12-epi-Salvinorin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28O8 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl (2R,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17+,19-,22-,23-/m0/s1 |
InChI Key |
OBSYBRPAKCASQB-KWMFLVSKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |
Canonical SMILES |
CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |
Synonyms |
(-)-salvinorin A 1-deoxo-1,10-dehydrosalvinorin A 12-epi-salvinorin A divinorin A salvinorin salvinorin A |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of 12-epi-Salvinorin A: A Biased Ligand at the Kappa-Opioid Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring hallucinogen Salvinorin A, has emerged as a significant tool in opioid research. Its unique pharmacological profile as a biased agonist at the kappa-opioid receptor (KOR) presents a compelling avenue for the development of novel therapeutics with potentially improved side-effect profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on its differential engagement of G-protein and β-arrestin signaling pathways. Detailed experimental protocols for its synthesis and key functional assays are provided, alongside quantitative data and visual representations of the underlying molecular mechanisms and experimental workflows.
Discovery and Pharmacological Profile
The discovery of this compound arose from structure-activity relationship (SAR) studies of Salvinorin A, a non-nitrogenous diterpene isolated from the plant Salvia divinorum. While Salvinorin A is a potent and selective full agonist at the KOR, its psychoactive effects limit its therapeutic potential. This led researchers to explore synthetic modifications to dissociate the therapeutic effects from the hallucinogenic properties.
This compound was identified as a selective KOR partial agonist with a unique signaling profile.[1] Unlike its parent compound, it exhibits biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. Specifically, this compound acts as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment.[1] This differential signaling is of significant interest as the G-protein pathway is often associated with the therapeutic effects of opioids (e.g., analgesia), while the β-arrestin pathway has been implicated in some of the adverse effects, such as tolerance, respiratory depression, and dysphoria.
Quantitative Pharmacological Data
The binding and functional activities of this compound and its analogues at the human kappa-opioid receptor (hKOR) have been characterized using various in vitro assays. The following table summarizes key quantitative data for easy comparison.
| Compound | Receptor Binding Affinity (Ki, nM) | G-Protein Activation ([³⁵S]GTPγS) | β-Arrestin2 Recruitment |
| hKOR | EC₅₀ (nM) | Eₘₐₓ (%) | |
| This compound | 25.4 ± 3.5 | 121 ± 21 | 45 ± 3 |
| Salvinorin A | 1.2 ± 0.2 | 2.1 ± 0.6 | 100 |
| U50,488H (Full Agonist) | 1.8 ± 0.3 | 2.9 ± 0.2 | 100 |
Data sourced from Béguin et al., 2012.[1]
Synthesis of this compound
This compound can be synthesized from Salvinorin A in a four-step process. The synthesis involves the epimerization of the C12 position, which is key to its altered pharmacological activity.
Synthetic Scheme
The general synthetic route from Salvinorin A to this compound is as follows:
-
Hydrolysis of the C2 acetate of Salvinorin A to yield Salvinorin B.
-
Oxidation of the C2 hydroxyl group of Salvinorin B to a ketone.
-
Epimerization at the C12 position under basic conditions.
-
Reduction of the C2 ketone back to a hydroxyl group, followed by acetylation to yield this compound.
While a detailed, step-by-step protocol with precise molar quantities and reaction conditions is proprietary to the research labs that developed it, the following provides a more detailed description of the experimental procedure based on published literature.
Experimental Protocol: Synthesis of this compound
Step 1: Hydrolysis of Salvinorin A to Salvinorin B
-
Procedure: Salvinorin A is dissolved in a suitable solvent such as methanol. A base, typically sodium methoxide, is added to the solution. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched, and the product, Salvinorin B, is extracted and purified.
Step 2: Oxidation of Salvinorin B
-
Procedure: Salvinorin B is dissolved in an appropriate solvent like dichloromethane. An oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), is added to the solution. The reaction is stirred at room temperature until completion, as indicated by TLC. The reaction mixture is then worked up to remove the oxidant and purify the resulting ketone.
Step 3: Epimerization at C12
-
Procedure: The ketone intermediate is dissolved in a solvent and treated with a base to facilitate epimerization at the C12 position. The choice of base and reaction conditions is critical to achieve the desired stereochemical outcome. The reaction is carefully monitored and quenched once equilibrium is reached or the desired isomer is maximized.
Step 4: Reduction and Acetylation
-
Procedure: The C12-epimerized ketone is reduced back to the alcohol using a reducing agent such as sodium borohydride. The stereoselectivity of this reduction is important. Finally, the hydroxyl group at C2 is acetylated using acetic anhydride and a base like pyridine to yield this compound. The final product is purified by chromatography.
Key Experimental Protocols for Pharmacological Characterization
The characterization of this compound's biased agonism relies on specific functional assays that measure G-protein activation and β-arrestin recruitment.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (CHO-hKOR cells).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radioligand).
-
Test compounds (e.g., this compound).
-
Scintillation cocktail and microplates.
-
-
Procedure:
-
Thaw the CHO-hKOR cell membranes on ice.
-
Incubate the membranes with varying concentrations of the test compound in the assay buffer containing GDP for a pre-incubation period.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data is analyzed to determine the EC₅₀ and Eₘₐₓ values for G-protein activation.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
This is a cell-based assay that measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation.
-
Materials:
-
U2OS cells co-expressing the hKOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).
-
Assay buffer and cell plating reagents.
-
Test compounds.
-
PathHunter® detection reagents.
-
Luminescence plate reader.
-
-
Procedure:
-
Plate the PathHunter® cells in a white-walled microplate and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells and incubate for 90 minutes at 37°C.
-
Add the PathHunter® detection reagents to the wells.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
Analyze the data to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Visualizing Signaling Pathways and Workflows
Signaling Pathway of this compound at the KOR
The following diagram illustrates the biased signaling of this compound at the kappa-opioid receptor.
Caption: Biased agonism of this compound at the KOR.
Experimental Workflow for Characterization
The following diagram outlines the logical workflow for the synthesis and pharmacological characterization of a novel compound like this compound.
Caption: Workflow for synthesis and characterization.
Conclusion and Future Directions
This compound stands out as a valuable pharmacological tool for dissecting the complex signaling of the kappa-opioid receptor. Its biased agonism provides a chemical scaffold for the design of novel KOR ligands with potentially improved therapeutic indices. Future research should focus on further elucidating the downstream signaling consequences of this biased profile in more complex biological systems, including in vivo models of pain, addiction, and mood disorders. The detailed methodologies and data presented in this guide are intended to facilitate such research and accelerate the development of the next generation of opioid-based therapeutics.
References
An In-depth Technical Guide on the Chemical Structure and Stereochemistry of 12-epi-Salvinorin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-epi-Salvinorin A, a stereoisomer of the potent and selective kappa-opioid receptor (KOR) agonist Salvinorin A, presents a unique pharmacological profile that has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and pharmacological properties of this compound. A key focus is its characterization as a biased agonist at the KOR, exhibiting partial agonism for G-protein activation and full agonism for β-arrestin2 recruitment. This guide includes a detailed summary of its quantitative pharmacological data, step-by-step experimental protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of this intriguing molecule.
Chemical Structure and Stereochemistry
This compound is a neoclerodane diterpene, sharing the same molecular formula as Salvinorin A (C₂₃H₂₈O₈). The core structure consists of a complex fused ring system, including a furan ring, a lactone ring, and a methyl ester. The key distinction between Salvinorin A and its 12-epi epimer lies in the stereochemistry at the C-12 position, which is attached to the furan ring. In this compound, the hydrogen atom at C-12 is in the alpha (α) orientation, whereas in Salvinorin A, it is in the beta (β) orientation. This seemingly minor change in the three-dimensional arrangement of atoms has profound implications for its interaction with the kappa-opioid receptor and its subsequent signaling profile.
The absolute stereochemistry of this compound has been unequivocally established through X-ray crystallography[1]. The crystal structure reveals the precise spatial orientation of all atoms and confirms the epimeric relationship with Salvinorin A at the C-12 position.
Chemical Structure of this compound:
Caption: G-protein signaling pathway activated by this compound.
β-arrestin Signaling Pathway
Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin2, which uncouples the receptor from the G-protein and can initiate a separate wave of signaling, often involving the mitogen-activated protein kinase (MAPK) cascade. This compound acts as a full agonist in recruiting β-arrestin2.
Caption: β-arrestin signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Displacement Assay for Receptor Binding Affinity (Ki)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for the radioligand displacement assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human kappa-opioid receptor (e.g., CHO-KOR cells) are prepared by homogenization and centrifugation. The final pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled KOR antagonist (e.g., [³H]diprenorphine) and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled KOR antagonist (e.g., naloxone).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of bound radioactivity is determined using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for G-protein Activation (EC₅₀ and Eₘₐₓ)
This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an early event in G-protein activation.
Workflow:
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Methodology:
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing KOR are prepared.
-
Incubation: The membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound (this compound). Basal binding is measured in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is calculated and plotted against the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).
β-arrestin2 Recruitment Assay (EC₅₀ and Eₘₐₓ)
Several commercial assays are available to measure β-arrestin recruitment, such as the DiscoveRx PathHunter® assay. This assay is based on enzyme fragment complementation (EFC).
Workflow:
Caption: Workflow for the β-arrestin2 recruitment assay.
Methodology:
-
Cell Culture: A cell line (e.g., CHO) is engineered to co-express the KOR fused to a small enzyme fragment (ProLink™, PK) and β-arrestin2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
Incubation: The cells are plated in a 96-well or 384-well plate and incubated with varying concentrations of the test compound (this compound).
-
Substrate Addition: After the incubation period, a substrate for the complemented enzyme is added to the wells.
-
Luminescence Measurement: The recruitment of β-arrestin2-EA to the activated KOR-PK brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that hydrolyzes the substrate and generates a chemiluminescent signal. This signal is measured using a luminometer.
-
Data Analysis: The luminescence signal is plotted against the agonist concentration, and a dose-response curve is fitted to determine the EC₅₀ and Eₘₐₓ values for β-arrestin2 recruitment.
Conclusion
This compound stands out as a valuable pharmacological tool for investigating the nuances of kappa-opioid receptor signaling. Its distinct stereochemistry at the C-12 position translates into a remarkable biased agonism, characterized by partial activation of the G-protein pathway and full activation of the β-arrestin pathway. This unique profile provides a powerful means to dissect the physiological and pathological roles of these two major signaling arms of the KOR. The detailed structural information, quantitative pharmacological data, and experimental protocols provided in this guide are intended to support further research into the therapeutic potential of biased KOR agonists for a range of neurological and psychiatric disorders.
References
A Technical Guide to the Mechanism of Action of 12-epi-Salvinorin A at the Kappa-Opioid Receptor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring hallucinogen Salvinorin A, presents a unique pharmacological profile at the kappa-opioid receptor (KOR). Unlike its parent compound, which is a full agonist, this compound demonstrates significant functional selectivity, or "biased agonism." It acts as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment.[1][2][3] This differential signaling implicates this compound as a valuable pharmacological tool for dissecting the distinct roles of G-protein-dependent and β-arrestin-dependent KOR signaling pathways. Understanding its mechanism is critical for the rational design of novel KOR ligands with improved therapeutic profiles for conditions such as pain, depression, and substance abuse disorders.[4][5][6] This document provides a comprehensive overview of its binding kinetics, functional activity, and the experimental methodologies used for its characterization.
Quantitative Pharmacological Data
The pharmacological effects of this compound have been quantified through various in vitro assays, revealing its distinct profile compared to Salvinorin A and the standard KOR agonist U50,488H.
Table 1: Opioid Receptor Binding Affinities
Binding affinity was determined using competitive inhibition of [³H]diprenorphine binding to membranes from Chinese hamster ovary (CHO) cells stably expressing the human KOR (hKOPR), rat mu-opioid receptor (MOPR), or mouse delta-opioid receptor (DOPR).[1]
| Compound | Receptor | Kᵢ (nM) | KOR Selectivity (vs. MOR) | KOR Selectivity (vs. DOR) |
| This compound | hKOPR | 29 ± 5 | 103-fold | >100-fold |
| rMOPR | 3000 ± 500 | |||
| mDOPR | >3000 | |||
| Salvinorin A | hKOPR | 2.5 ± 0.6 | 136-fold | >1600-fold |
| rMOPR | 340 ± 100 | |||
| mDOPR | >4000 |
Data sourced from Béguin et al. (2012).[1]
Table 2: Functional Activity in G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the activation of G-proteins upon agonist binding in CHO-hKOPR cell membranes. Efficacy is expressed relative to the maximal stimulation produced by the full agonist U50,488H (designated as 100%).[1]
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U50,488H) | Agonist Type |
| This compound | 41 ± 14 | 73 ± 2% | Partial Agonist |
| Salvinorin A | 2.1 ± 0.6 | 102 ± 3% | Full Agonist |
| Nalbuphine | 65 ± 12 | 61 ± 2% | Partial Agonist |
Data sourced from Béguin et al. (2012).[1]
Table 3: Functional Activity in β-arrestin2 Recruitment (DiscoveRx Assay)
This assay quantifies the recruitment of β-arrestin2 to the activated KOR. Efficacy is expressed relative to the maximal response produced by Salvinorin A.[1]
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Salvinorin A) | Agonist Type |
| This compound | 106 ± 12 | 100 ± 5% | Full Agonist |
| Salvinorin A | 29 ± 1 | 100 ± 2% | Full Agonist |
| Nalbuphine | 148 ± 36 | 60 ± 5% | Partial Agonist |
Data sourced from Béguin et al. (2012).[1]
Signaling Pathways and Mechanism of Action
This compound is a biased agonist that preferentially activates the β-arrestin2 signaling pathway over the G-protein signaling pathway at the kappa-opioid receptor.[1][2] Upon binding to the KOR, it induces a conformational change that leads to partial activation of Gi/o proteins, resulting in a submaximal inhibition of adenylyl cyclase and modulation of ion channels. Concurrently, it robustly promotes the recruitment of β-arrestin2, initiating a distinct set of downstream signaling events that are independent of G-protein activation.[1] This biased profile makes it a unique tool for studying the physiological and behavioral consequences of selective β-arrestin pathway activation.
References
- 1. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. biocompare.com [biocompare.com]
The Pharmacology of 12-epi-Salvinorin A: A Technical Guide to a Biased Kappa-Opioid Receptor Agonist
For Immediate Release
This technical guide provides a comprehensive overview of the pharmacological properties of 12-epi-Salvinorin A, a potent and selective semi-synthetic agonist of the kappa-opioid receptor (KOR). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of KOR ligands and the therapeutic potential of biased agonists. This compound, an epimer of the naturally occurring hallucinogen Salvinorin A, exhibits a distinct signaling profile, acting as a partial agonist for G-protein activation while demonstrating full agonism in β-arrestin2 recruitment. This biased agonism presents a unique avenue for the development of novel therapeutics with potentially improved side-effect profiles.
Core Pharmacological Properties
This compound is a semi-synthetic analog of Salvinorin A, the primary psychoactive component of the Salvia divinorum plant.[1][2] The epimerization at the C-12 position significantly alters its interaction with the KOR, leading to a pharmacological profile distinct from its parent compound.
Binding Affinity and Functional Activity
Studies have demonstrated that this compound is a selective KOR partial agonist with moderate potency in vitro.[3] Its unique characteristic lies in its biased signaling. While it only partially activates G-protein signaling pathways, it acts as a full agonist in recruiting β-arrestin2.[3][4] This dissociation between G-protein activation and β-arrestin recruitment is a key feature of its pharmacological identity.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of this compound at the human kappa-opioid receptor (hKOR). For comparative purposes, data for the parent compound, Salvinorin A, and the standard KOR agonist U50,488H are included where available.
| Compound | Binding Affinity (Ki, nM) | [35S]GTPγS Binding (G-protein Activation) | β-arrestin2 Recruitment |
| EC50 (nM) | Emax (%) | ||
| This compound | 25 ± 4 | >3000 | 35 ± 3 |
| Salvinorin A | 1.1 ± 0.2 | 1.8 ± 0.5 | 100 ± 5 |
| U50,488H | 1.5 ± 0.3 | 2.9 ± 0.9 | 100 |
Data sourced from Béguin et al., 2012.[4]
Signaling Pathways of this compound
Upon binding to the KOR, this compound initiates intracellular signaling cascades. Due to its nature as a biased agonist, it preferentially activates the β-arrestin pathway over the G-protein pathway.
Experimental Protocols
The characterization of this compound's pharmacological profile involves a series of in vitro assays. The following sections detail the methodologies for the key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the kappa-opioid receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-U69,593, a selective KOR agonist.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-U69,593 and varying concentrations of the competing ligand (this compound).
-
Incubation is carried out at 25°C for 2-3 hours.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of competing ligand that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound in stimulating G-protein activation.
Methodology:
-
Membrane Preparation: CHO-hKOR cell membranes are used.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, supplemented with 30 µM GDP.
-
Radioligand: [35S]GTPγS.
-
Procedure:
-
Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.
-
Incubation is performed at 30°C for 60 minutes.
-
The assay is terminated by rapid filtration.
-
The amount of bound [35S]GTPγS is determined by scintillation counting.
-
-
Data Analysis: Dose-response curves are generated, and EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect) values are calculated.
β-arrestin2 Recruitment Assay (DiscoveRx PathHunter)
Objective: To quantify the recruitment of β-arrestin2 to the KOR upon agonist stimulation.
Methodology:
-
Cell Line: U2OS cells co-expressing the human KOR fused to a ProLink (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.
-
Principle: Agonist-induced recruitment of β-arrestin2-EA to the KOR-PK results in the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
Procedure:
-
Cells are plated in 384-well plates.
-
Varying concentrations of this compound are added to the cells.
-
The plates are incubated at 37°C for 90 minutes.
-
Detection reagents are added, and the plates are incubated for a further 60 minutes at room temperature.
-
Chemiluminescence is measured using a plate reader.
-
-
Data Analysis: EC50 and Emax values are determined from the resulting dose-response curves.
cAMP Accumulation Assay
Objective: To measure the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o protein activation.
Methodology:
-
Cell Line: CHO-hKOR cells.
-
Principle: Activation of the Gαi/o-coupled KOR inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.
-
Incubation is carried out at 37°C for 30 minutes.
-
The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is quantified, and IC50 values are determined.
Experimental Workflow
The pharmacological characterization of a novel KOR ligand like this compound follows a logical progression of experiments to determine its binding, functional, and signaling properties.
Conclusion
This compound represents a significant tool for probing the pharmacology of the kappa-opioid receptor. Its distinct biased agonism, favoring the β-arrestin pathway over G-protein activation, provides a valuable lead for the development of novel therapeutics. A thorough understanding of its pharmacological properties, facilitated by the experimental protocols detailed herein, is crucial for advancing research into KOR-targeted drug discovery. The potential to selectively engage specific signaling pathways opens up new possibilities for designing safer and more effective medications for a range of disorders, including pain, addiction, and mood disorders.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential signaling properties at the kappa opioid receptor of this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
12-epi-Salvinorin A: A Technical Whitepaper on a Biased Kappa-Opioid Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring hallucinogen Salvinorin A. Unlike its parent compound, which is a full agonist at the kappa-opioid receptor (KOPR), this compound exhibits the characteristics of a partial agonist. Notably, it displays biased signaling, preferentially activating the β-arrestin pathway over the G-protein signaling cascade. This unique pharmacological profile makes this compound a molecule of significant interest for the development of novel therapeutics targeting the KOPR system for conditions such as pain, addiction, and mood disorders, potentially with a reduced side-effect profile compared to unbiased KOPR agonists. This document details the quantitative pharmacological data, experimental methodologies, and the underlying signaling pathways associated with this compound.
Introduction
The kappa-opioid receptor (KOPR), a member of the G-protein coupled receptor (GPCR) family, is a critical modulator of a wide range of physiological and pathological processes, including pain perception, mood, and addiction. While KOPR agonists have shown therapeutic promise, their clinical utility has been hampered by undesirable side effects such as dysphoria, sedation, and hallucinations. The discovery of biased agonism, where a ligand preferentially activates one signaling pathway over another, has opened new avenues for drug design. Biased KOPR agonists that selectively engage pathways associated with therapeutic effects while avoiding those linked to adverse effects are highly sought after.
This compound, a derivative of the potent KOPR agonist Salvinorin A, has emerged as a compelling example of a biased partial agonist.[1] This whitepaper provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its biased signaling at the KOPR.
Pharmacological Data
The pharmacological profile of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy at the kappa-opioid receptor, as well as its selectivity over other opioid receptor subtypes.
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) |
| KOPR | 25.3 ± 3.6 |
| MOPR | >10,000 |
| DOPR | >10,000 |
Data presented as mean ± SEM.
Table 2: Functional Activity of this compound at the Kappa-Opioid Receptor
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding (G-protein Activation) | EC₅₀ (nM) | 41 ± 1.2 |
| Eₘₐₓ (%) | 73 ± 2 | |
| β-arrestin2 Recruitment | Agonist Type | Full Agonist |
EC₅₀ and Eₘₐₓ values are presented as mean ± SEM. Eₘₐₓ is relative to the full agonist U-69,593.
Signaling Pathways
Activation of the KOPR by an agonist can initiate two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway. This compound exhibits bias towards the β-arrestin pathway.
G-Protein Signaling Pathway
Upon agonist binding, the KOPR undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (typically Gi/o). This results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary outcome of KOPR-mediated G-protein activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
β-Arrestin Signaling Pathway
Following agonist-induced activation and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), the KOPR can recruit β-arrestin proteins. This interaction not only desensitizes G-protein signaling but also initiates a distinct wave of signaling events. β-arrestin can act as a scaffold protein, recruiting various signaling molecules, including mitogen-activated protein kinases (MAPKs), leading to diverse cellular responses. This compound acts as a full agonist in recruiting β-arrestin2.[1]
Experimental Protocols
The characterization of this compound as a biased KOPR partial agonist relies on specific in vitro pharmacological assays. The following sections outline the general methodologies for these key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human kappa-opioid receptor (e.g., CHO-hKOR) are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated in a buffer solution containing a known concentration of a high-affinity radiolabeled KOPR antagonist (e.g., [³H]diprenorphine) and a range of concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is allowed to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-proteins coupled to a receptor.
Detailed Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the KOPR are prepared.
-
Assay Buffer: The membranes are suspended in an assay buffer containing GDP to ensure G-proteins are in their inactive state.
-
Reaction Mixture: The membranes are incubated with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is carried out at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits is quantified by liquid scintillation counting.
-
Data Analysis: The data are plotted as a concentration-response curve, and non-linear regression is used to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOPR. A common method is the PathHunter® β-Arrestin Recruitment Assay (DiscoveRx).
Detailed Methodology:
-
Cell Line: A specialized cell line is used that co-expresses the KOPR tagged with a fragment of β-galactosidase (ProLink™) and β-arrestin2 fused to the complementing fragment of β-galactosidase (Enzyme Acceptor).
-
Cell Plating: The cells are plated in a microplate and incubated.
-
Compound Addition: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plate is incubated to allow for agonist-induced receptor activation and β-arrestin recruitment.
-
Substrate Addition: A detection reagent containing the chemiluminescent substrate for β-galactosidase is added to the wells.
-
Signal Measurement: After a further incubation period, the chemiluminescent signal is read using a plate reader.
-
Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment. The data are analyzed to generate a concentration-response curve and determine the agonist properties of the compound.
Conclusion
This compound represents a significant advancement in the field of KOPR pharmacology. Its distinct profile as a biased partial agonist, with a clear preference for the β-arrestin signaling pathway over G-protein activation, underscores the potential for developing functionally selective KOPR modulators. This biased agonism may offer a pathway to harness the therapeutic benefits of KOPR activation while mitigating the adverse effects associated with traditional, unbiased KOPR agonists. The data and methodologies presented in this whitepaper provide a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other biased KOPR ligands. Further investigation into the in vivo consequences of this unique signaling profile is warranted to fully elucidate its therapeutic promise.
References
The Biased Agonism of 12-epi-Salvinorin A: A Technical Guide for Drug Discovery
An In-depth Examination of its Unique Signaling Profile at the Kappa-Opioid Receptor
Introduction
The kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of neuropsychiatric and substance use disorders. However, the clinical development of KOR agonists has been hampered by undesirable side effects such as dysphoria, sedation, and hallucinations, which are thought to be mediated by the β-arrestin signaling pathway. This has spurred the search for "biased agonists" – ligands that preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway. 12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring KOR agonist Salvinorin A, has garnered significant attention due to its unique biased signaling profile. This technical guide provides a comprehensive overview of the biased agonism of this compound, intended for researchers, scientists, and drug development professionals.
Quantitative Data Presentation
The following tables summarize the in vitro pharmacological data for this compound and its analogs at the human kappa-opioid receptor (hKOR). Data is compiled from studies assessing receptor binding affinity, G-protein activation, and β-arrestin 2 recruitment.[1]
Table 1: Receptor Binding Affinities (Ki) at Opioid Receptors
| Compound | hKOR Ki (nM) | hMOR Ki (nM) | hDOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | 41 ± 6 | >10,000 | >10,000 | >244 | >244 |
| Salvinorin A | 1.1 ± 0.2 | 238 ± 28 | 435 ± 55 | 216 | 395 |
| U50,488H (Full Agonist) | 1.5 ± 0.3 | 2400 ± 300 | 3400 ± 400 | 1600 | 2267 |
| Nalbuphine (Partial Agonist) | 1.0 ± 0.1 | 1.2 ± 0.2 | 290 ± 40 | 0.83 | 290 |
Data presented as mean ± SEM. Ki values were determined by competitive inhibition of [3H]diprenorphine binding to membranes from CHO cells stably expressing the respective human opioid receptor.[1]
Table 2: Functional Activity at the Kappa-Opioid Receptor
| Compound | [35S]GTPγS Binding (G-protein Activation) | β-arrestin 2 Recruitment |
| EC50 (nM) | Emax (%) | |
| This compound | 41 ± 5 | 73 ± 3 |
| Salvinorin A | 9.5 ± 1.2 | 100 ± 4 |
| U50,488H | 15 ± 2 | 100 ± 5 |
| Nalbuphine | 65 ± 8 | 61 ± 4 |
Data presented as mean ± SEM. Emax is expressed as a percentage of the maximal response to the full agonist Salvinorin A.[1]
The data clearly illustrates the biased agonism of this compound. While it is a partial agonist in the G-protein activation assay (Emax of 73%), it acts as a full agonist in the β-arrestin 2 recruitment assay (Emax of 100%).[2][3] This profile distinguishes it from the parent compound Salvinorin A and the synthetic agonist U50,488H, which are both full agonists in both pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biased agonism. The following are generalized protocols for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound for the kappa-opioid receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (hKOR) are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, incubate a fixed concentration of the radioligand (e.g., [3H]diprenorphine, a non-selective opioid antagonist) with varying concentrations of the unlabeled test compound (e.g., this compound) and the cell membrane preparation.
-
Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay (G-protein Activation)
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.
-
Membrane Preparation:
-
Prepare cell membranes from CHO cells stably expressing hKOR as described for the radioligand binding assay.
-
-
Assay Reaction:
-
In a 96-well plate, incubate the cell membranes with varying concentrations of the test agonist, a fixed concentration of [35S]GTPγS (a non-hydrolyzable GTP analog), and GDP in an assay buffer containing MgCl2.
-
Incubate at 30°C for 60 minutes. Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation).
-
β-Arrestin Recruitment Assay (e.g., DiscoveRx PathHunter Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated KOR.
-
Cell Lines:
-
Use a commercially available cell line (e.g., from DiscoveRx) that co-expresses the hKOR fused to a small enzyme fragment (ProLink, PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA).
-
-
Assay Procedure:
-
Plate the cells in a 96-well or 384-well plate and incubate overnight.
-
Add varying concentrations of the test agonist to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagents containing the substrate for the complemented enzyme.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
-
Detection and Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
The agonist-induced signal is proportional to the extent of β-arrestin recruitment.
-
Analyze the data using non-linear regression to determine the EC50 and Emax values.
-
Visualization of Pathways and Workflows
Signaling Pathways of the Kappa-Opioid Receptor
Caption: Kappa-Opioid Receptor Signaling Pathways.
Experimental Workflow for Assessing Biased Agonism
Caption: Experimental Workflow for Biased Agonism Assessment.
Logical Relationship of Biased Agonism
References
In Vitro Binding Affinity of 12-epi-Salvinorin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of 12-epi-Salvinorin A, a stereoisomer of the potent kappa-opioid receptor (KOR) agonist Salvinorin A. This document summarizes key quantitative data, details experimental methodologies from cited studies, and visualizes relevant pathways to facilitate a deeper understanding of this compound's pharmacological profile.
Quantitative Binding Affinity Data
The in vitro binding affinity of this compound and its analogues has been primarily characterized at the kappa- (KOR), mu- (MOR), and delta- (DOR) opioid receptors. The data reveals a high affinity and selectivity for the kappa-opioid receptor.
Table 1: Opioid Receptor Binding Affinities of this compound and Analogues
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound (1) | 35.8 ± 6.1 | >10000 | >10000 | >279 | >279 |
| This compound MOM ether (2) | 4.0 ± 0.7 | >10000 | >10000 | >2500 | >2500 |
| This compound EtOMe ether (3) | 2.2 ± 0.4 | >10000 | >10000 | >4545 | >4545 |
| 12-epi-Salvinorin B (4) | 38.2 ± 7.3 | >10000 | >10000 | >262 | >262 |
| C-16 brominated this compound (5) | 17.6 ± 3.5 | 4890 ± 870 | >10000 | 278 | >568 |
| Dibrominated this compound (6) | 33.7 ± 5.9 | 3670 ± 650 | >10000 | 109 | >297 |
Data sourced from "Differential signaling properties at the kappa opioid receptor of this compound and its analogues".[1]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's in vitro binding and functional activity.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and its analogues at human kappa, rat mu, and mouse delta opioid receptors.
Materials:
-
Membranes from Chinese hamster ovary (CHO) cells stably transfected with the human KOR, rat MOR, or mouse DOR.
-
Radioligand: [³H]diprenorphine.
-
Test compounds: this compound and its analogues.
-
Assay buffer.
-
Scintillation fluid.
Procedure:
-
CHO cell membranes expressing the receptor of interest are incubated with a fixed concentration of [³H]diprenorphine.
-
Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The membranes are then washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Workflow Diagram:
Caption: Radioligand Competition Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the activation of G-proteins coupled to a receptor upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound for G-protein activation at the KOR.
Procedure:
-
Cell membranes expressing the KOR are incubated with the test compound.
-
[³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the mixture.
-
Upon receptor activation by an agonist, the associated G-protein exchanges GDP for [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is measured, which is proportional to the level of G-protein activation.
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of the signaling protein β-arrestin2 to the receptor following agonist stimulation, a key step in receptor desensitization and internalization, as well as in biased signaling.
Objective: To assess the ability of this compound to promote the interaction between KOR and β-arrestin2.
Procedure:
-
A cell line is utilized that co-expresses the KOR and a β-arrestin2 fusion protein (e.g., as part of a bioluminescence resonance energy transfer - BRET, or enzyme-linked immunosorbent assay - ELISA-based system).
-
Cells are stimulated with the test compound.
-
The recruitment of β-arrestin2 to the activated KOR is measured by detecting the signal generated by the specific assay technology (e.g., light emission in BRET).
Signaling Pathways
This compound has been shown to be a biased agonist at the kappa-opioid receptor, demonstrating partial agonism for G-protein activation and full agonism for β-arrestin2 recruitment.[1][2] This suggests that it preferentially activates one signaling pathway over another.
Signaling Pathway Diagram:
Caption: Biased Agonism of this compound at the KOR.
Structure-Activity Relationships
The data presented in Table 1 provides insights into the structure-activity relationships of this compound analogues:
-
C-2 Position: Substitution of the C-2 acetate with methoxymethyl (MOM) or ethoxymethyl (EtOMe) ethers leads to a significant increase in KOR binding affinity (9-fold and 16-fold, respectively).[1]
-
C-12 Position: The (R) configuration at C-12 in this compound, as opposed to the (S) configuration in Salvinorin A, is suggested to be responsible for its partial agonism in G-protein activation assays.[1]
-
C-16 Position: Bromination at the C-16 position increases KOR binding affinity two-fold.[1] However, this modification, along with C-15 bromination, also increases binding affinity to the mu-opioid receptor, thereby reducing KOR selectivity.[1]
Conclusion
This compound is a potent and selective kappa-opioid receptor ligand. Its unique pharmacological profile as a biased agonist, showing preferential activation of the β-arrestin2 pathway over G-protein signaling, makes it a valuable research tool for dissecting the distinct functional roles of these pathways.[1] Further investigation into its in vivo effects is warranted to explore its potential as a therapeutic agent. The structure-activity relationship data also provides a foundation for the rational design of novel KOR modulators with specific signaling properties.
References
The Architecture of a Hallucinogen: A Technical Guide to the Biosynthesis of Salvinorin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salvinorin A, a neoclerodane diterpenoid isolated from the Mexican sage Salvia divinorum, stands as a unique molecule in pharmacology. It is the most potent naturally occurring hallucinogen and the first identified non-nitrogenous, highly selective kappa-opioid receptor (KOR) agonist.[1] Its distinct structure and mechanism of action, differing from classical alkaloids, have made it a significant lead compound for the development of therapeutics for pain, addiction, and various neuropsychiatric disorders.[2] Understanding its biosynthesis is paramount for harnessing its therapeutic potential through synthetic biology and developing novel analogs. This guide provides an in-depth examination of the Salvinorin A biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Biosynthetic Pathway of Salvinorin A
The construction of Salvinorin A within Salvia divinorum is a multi-step enzymatic process localized within the glandular trichomes on the leaves.[2][3] Contrary to the classic mevalonic acid (MVA) pathway common for many terpenoids, Salvinorin A originates from the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (MEP) pathway.[4][5] This was confirmed through NMR and HR-ESI-MS analysis of products from the incorporation of stable isotope-labeled precursors.[4][5]
The pathway can be segmented into three major phases:
-
Formation of Isoprene Precursors: The MEP pathway begins with the condensation of D-glyceraldehyde 3-phosphate and pyruvate to form 1-deoxy-D-xylulose 5-phosphate.[5] A series of enzymatic steps then converts this intermediate into the two fundamental five-carbon building blocks of all terpenoids: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][5]
-
Assembly of the Diterpene Backbone: Three units of IPP are sequentially added to one unit of DMAPP to generate the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).[5] The first committed step in Salvinorin A biosynthesis is the bicyclization of GGPP, catalyzed by the class II diterpene synthase, ent-clerodienyl diphosphate synthase (SdCPS2). This enzyme facilitates the formation of a labdanyl diphosphate carbocation, which then undergoes a series of 1,2-hydride and methyl shifts to produce the characteristic ent-clerodane scaffold of the intermediate, ent-clerodienyl diphosphate.[2][5]
-
Tailoring and Functionalization: Following the creation of the core clerodane structure, a cascade of oxidative and acyl modifications, catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, is required to complete the synthesis.[5] The final methylation of the C-4 carboxyl group is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, yielding Salvinorin A.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Biosynthesis of the psychotropic plant diterpene salvinorin A: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of salvinorin A proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A - Wikipedia [en.wikipedia.org]
The Nexus of Nature and Neuroscience: A Technical Guide to the Physical and Chemical Properties of Salvinorin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Salvinorin A, a neoclerodane diterpene isolated from the psychoactive plant Salvia divinorum, stands as a unique pharmacological entity. As the most potent naturally occurring hallucinogen, its profound effects are mediated through highly selective and potent agonism of the kappa-opioid receptor (KOR). Unlike classical opioids, Salvinorin A is not an alkaloid, a distinction that has opened new avenues in medicinal chemistry for the development of novel therapeutics. This technical guide provides an in-depth exploration of the physical and chemical properties of Salvinorin A and its key derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of KOR pharmacology and the design of next-generation analgesics, anti-addiction agents, and treatments for mood disorders. This document summarizes quantitative data in structured tables, details key experimental methodologies, and visualizes critical biological pathways and experimental workflows to facilitate a deeper understanding of this fascinating class of molecules.
Introduction
Salvinorin A is a powerful tool for dissecting the complexities of the KOR system, which is implicated in pain, mood, and addiction.[1] However, the therapeutic potential of Salvinorin A itself is limited by its potent psychotropic effects and rapid metabolism.[2] The ester functional group at the C2 position is readily hydrolyzed by esterases to yield the inactive metabolite, Salvinorin B.[1] This has spurred the development of a vast array of synthetic and semi-synthetic derivatives aimed at improving its pharmacokinetic profile and modulating its pharmacological activity. These efforts have focused primarily on modifications at the C2 position and the furan ring, leading to compounds with altered potency, efficacy, and even receptor selectivity. This guide will delve into the core physical and chemical characteristics that define these molecules and govern their biological actions.
Physical and Chemical Properties
The unique non-alkaloidal, diterpenoid structure of Salvinorin A bestows upon it a distinct set of physicochemical properties. Understanding these properties is paramount for formulation, delivery, and the rational design of new derivatives.
Data Presentation: Comparative Tables
The following tables summarize the key physical and chemical properties of Salvinorin A and a selection of its notable derivatives.
Table 1: Physical Properties of Salvinorin A and Key Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | LogP |
| Salvinorin A | C₂₃H₂₈O₈ | 432.47 | 238-240[3] | -41° (c=1, CHCl₃)[4] | 2.5[5] |
| Salvinorin B | C₂₁H₂₆O₇ | 390.43 | 222-224 | - | - |
| Herkinorin | C₂₈H₃₀O₈ | 494.54 | - | - | - |
| Salvinorin B ethoxymethyl ether (EOM-SB) | C₂₄H₃₂O₈ | 448.51 | - | - | - |
| 16-Bromo Salvinorin A | C₂₃H₂₇BrO₈ | 511.36 | - | - | - |
Table 2: Chemical and Spectroscopic Data of Salvinorin A
| Property | Value |
| IUPAC Name | methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-naphtho[2,1-c]pyran-7-carboxylate |
| pKa | Non-ionizable[4] |
| ¹H NMR (CDCl₃, 600 MHz) | δ (ppm): 7.43 (t, J=1.7 Hz, 1H), 7.40 (t, J=0.8 Hz, 1H), 6.36 (dd, J=1.9, 0.9 Hz, 1H), 5.54 (dd, J=11.6, 5.3 Hz, 1H), 4.19 (dd, J=12.2, 7.6 Hz, 1H), 3.72 (s, 3H), 2.80-2.74 (m, 1H), 2.58-2.52 (m, 1H), 2.45-2.38 (m, 1H), 2.27-2.19 (m, 1H), 2.15 (s, 3H), 2.12-2.05 (m, 1H), 1.98-1.91 (m, 1H), 1.80-1.72 (m, 1H), 1.68-1.59 (m, 1H), 1.54-1.46 (m, 1H), 1.21 (s, 3H), 1.11 (s, 3H) |
| ¹³C NMR (CDCl₃, 150 MHz) | δ (ppm): 207.5, 172.9, 170.3, 143.4, 140.0, 125.7, 108.3, 83.9, 75.3, 72.9, 52.0, 48.9, 44.1, 43.8, 41.5, 39.3, 34.9, 32.1, 31.5, 29.8, 21.0, 16.9, 15.6 |
| IR (thin film) νmax (cm⁻¹) | 3144, 2952, 1745, 1722, 1505, 1436, 1374, 1228, 1142, 1027, 875 |
| Mass Spectrometry (ESI-MS) | m/z 433.18 [M+H]⁺ |
Table 3: Physicochemical Data for Amino Acid Analogues of Salvinorin A
| Analogue No. | Amino acid residue | Molecular Formula | Molecular Weight ( g/mol ) | TLC Rƒ |
| 3 | Fmoc-Gly | C₃₈H₃₉NO₁₀ | 669.72 | 0.54 |
| 4 | Fmoc-Ala | C₃₉H₄₁NO₁₀ | 683.75 | 0.59 |
| 5 | Fmoc-Val | C₄₁H₄₅NO₁₀ | 711.80 | 0.65 |
| 6 | Fmoc-Leu | C₄₂H₄₇NO₁₀ | 725.83 | 0.67 |
| 7 | Fmoc-Phe | C₄₅H₄₅NO₁₀ | 755.84 | 0.61 |
| 8 | Fmoc-Trp | C₄₇H₄₆N₂O₁₀ | 806.88 | 0.56 |
| 9 | Gly | C₂₃H₂₉NO₈ | 447.48 | 0.12 |
| 10 | Ala | C₂₄H₃₁NO₈ | 461.51 | 0.15 |
| 11 | Leu | C₂₇H₃₇NO₈ | 503.59 | 0.22 |
| 12 | Val | C₂₆H₃₅NO₈ | 489.56 | 0.19 |
| 13 | Phe | C₃₀H₃₅NO₈ | 537.60 | 0.25 |
| 14 | Trp | C₃₂H₃₆N₂O₈ | 588.64 | 0.18 |
TLC conditions: Silica gel; hexane:EtOAc (2:1).[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines key experimental protocols for the synthesis and evaluation of Salvinorin A derivatives.
Synthesis of Amino Acid Analogues of Salvinorin A
A general procedure for the synthesis of N-Fmoc-protected amino acid analogues of Salvinorin A involves the following steps:[6]
-
To a stirred solution of Salvinorin B (1 equivalent) in dichloromethane (CH₂Cl₂), add the corresponding N-Fmoc-amino acid (3 equivalents) and N-methylmorpholine (3 equivalents).
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (3 equivalents) to the solution.
-
Stir the solution at 50°C for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:EtOAc (2:1) solvent system to yield the desired N-Fmoc-amino acid analogue.
Deprotection of the N-Fmoc group is achieved as follows:[6]
-
Dissolve the N-Fmoc-amino acid derivative of Salvinorin A (1 equivalent) in CH₂Cl₂.
-
Add piperidine (3 equivalents) to the solution.
-
Stir the solution at room temperature for 1.5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel using a hexane:EtOAc (2:1) solvent system.
Radioligand Binding Assay for Opioid Receptors
Competitive displacement binding assays are used to determine the binding affinity (Ki) of compounds for opioid receptors. A general protocol is as follows:
-
Perform assays using membrane preparations from cells expressing the opioid receptor of interest.
-
Use a radiolabeled ligand, such as [³H]diprenorphine, at a concentration near its Kd.
-
Incubate the membrane suspension with the radioligand and various concentrations of the test compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at room temperature for 1 hour to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Determine the amount of bound radioactivity by liquid scintillation counting.
-
Define non-specific binding using a high concentration of a non-labeled universal opioid antagonist like naloxone.
-
Calculate Ki values using non-linear regression analysis of the competition data.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Prepare membrane homogenates from cells expressing the KOR.
-
Incubate the membranes with various concentrations of the test compound in an assay buffer containing GDP, MgCl₂, NaCl, and [³⁵S]GTPγS.
-
After incubation at room temperature, terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
Determine the EC₅₀ and Emax values by non-linear regression analysis of the dose-response curves.
cAMP Accumulation Assay
This assay assesses the ability of a KOR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger.
-
Culture cells expressing the KOR in appropriate media.
-
Stimulate the cells with forskolin, an adenylyl cyclase activator, in the presence of varying concentrations of the test compound.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay or a luciferase-based reporter assay.
-
Determine the IC₅₀ values from the dose-response curves.
Signaling Pathways and Experimental Workflows
The biological effects of Salvinorin A and its derivatives are initiated by their interaction with the KOR, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.
KOR Signaling Pathways
Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins, primarily of the Gi/o family. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
Figure 1. KOR Signaling Pathways Activated by Salvinorin A Derivatives.
Experimental Workflow for Derivative Synthesis and Evaluation
The process of developing and characterizing novel Salvinorin A derivatives follows a logical workflow, from initial synthesis to comprehensive pharmacological evaluation.
Figure 2. Workflow for the Development of Salvinorin A Derivatives.
Conclusion
Salvinorin A and its derivatives represent a compelling and evolving field of study with significant therapeutic potential. Their unique chemical structures and selective pharmacology offer a novel scaffold for the development of KOR-targeted drugs. This technical guide has provided a comprehensive overview of the physical and chemical properties of these compounds, detailed essential experimental protocols, and visualized the underlying biological pathways. As research in this area continues, a deeper understanding of the structure-activity relationships will undoubtedly lead to the discovery of new chemical entities with improved therapeutic profiles, offering hope for the treatment of a range of challenging neurological and psychiatric disorders.
References
- 1. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transpopmed.org [transpopmed.org]
- 3. researchgate.net [researchgate.net]
- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
The Furan Ring: A Key Modulator of 12-epi-Salvinorin A's Kappa-Opioid Receptor Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest as a scaffold for the development of novel therapeutics for a range of neuropsychiatric disorders. The C-12 epimer, 12-epi-Salvinorin A, and its analogs with modifications to the furan ring, have revealed critical structure-activity relationships (SAR) that govern affinity, potency, and functional selectivity at the KOR. This technical guide provides a comprehensive overview of the role of the furan ring in the activity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows. Understanding these molecular determinants is crucial for the rational design of next-generation KOR-targeted ligands with improved therapeutic profiles.
Introduction
The kappa-opioid receptor (KOR) system is implicated in a variety of physiological processes, including pain, mood, and addiction.[1] Salvinorin A, a naturally occurring neoclerodane diterpene, is a highly potent and selective KOR agonist, unique for its non-nitrogenous structure.[1] Its C-12 epimer, this compound, has been a focal point of research to elucidate the intricate interactions between this chemical scaffold and the KOR. A key structural feature of these molecules is the furan ring at the C-12 position, which has been shown to be a critical determinant of their pharmacological activity. Modifications to this ring have profound effects on binding affinity, functional potency, and signaling bias, offering a valuable tool for probing the KOR binding pocket and designing ligands with specific functional outcomes. This guide will delve into the synthesis, in vitro pharmacology, and signaling pathways associated with this compound and its furan-modified analogs.
The Role of the Furan Ring in KOR Binding and Activity
The furan ring of Salvinorin A and its analogs is positioned deep within the KOR binding cavity, where it is stabilized by hydrophobic interactions with amino acid residues such as Y139 and I294.[2] Structure-activity relationship (SAR) studies have demonstrated that while the furan ring itself is an important anchor, modifications are tolerated and can modulate the pharmacological profile of the ligand.
Quantitative Analysis of Furan-Modified this compound Analogs
The following tables summarize the in vitro pharmacological data for this compound and a selection of its analogs with modifications at the furan ring. These data highlight the impact of furan substitution on KOR binding affinity (Ki) and functional activity (EC50 and Emax).
Table 1: Kappa-Opioid Receptor Binding Affinities (Ki) of this compound and Furan-Modified Analogs
| Compound | Modification | KOR Ki (nM) | Reference |
| Salvinorin A | - | 4 ± 1 | [3] |
| This compound | C-12 epimer | 41 | [4] |
| C-16 Bromosalvinorin A | Bromine at C-16 | 0.040 ± 0.010 (EC50) | [5] |
| C-16 Methylsalvinorin A | Methyl at C-16 | 0.41 ± 0.15 (EC50) | [5] |
| C-16 Ethynylsalvinorin A | Ethynyl at C-16 | 0.019 ± 0.004 (EC50) | [5] |
Table 2: Kappa-Opioid Receptor Functional Activity (GTPγS Assay) of this compound and Furan-Modified Analogs
| Compound | EC50 (nM) | Emax (%) | Reference |
| Salvinorin A | 46 ± 8 | 100 ± 19 | [3] |
| This compound | 84 | Partial Agonist | [4] |
| C-16 Bromosalvinorin A | 0.040 ± 0.010 | 100 | [5] |
| C-16 Methylsalvinorin A | 0.41 ± 0.15 | 100 | [5] |
| C-16 Ethynylsalvinorin A | 0.019 ± 0.004 | 100 | [5] |
KOR Signaling Pathways
Activation of the KOR by agonists like this compound initiates intracellular signaling cascades primarily through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways, known as biased agonism, can significantly influence the physiological effects of a ligand.
-
G-Protein Pathway: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[6][7] This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[7]
-
β-Arrestin Pathway: Agonist binding also promotes the phosphorylation of the KOR by G-protein-coupled receptor kinases (GRKs).[8] This phosphorylation event facilitates the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also act as signaling scaffolds to initiate distinct downstream signaling events.[6][7] The β-arrestin pathway has been linked to some of the undesirable side effects of KOR agonists, such as dysphoria.[7]
The discovery that different ligands can preferentially activate one pathway over the other has opened up new avenues for designing safer and more effective KOR-targeted drugs.
Experimental Methodologies
This section provides detailed protocols for the key in vitro assays used to characterize the pharmacological properties of this compound and its analogs at the KOR.
Synthesis of this compound
The semi-synthesis of this compound from Salvinorin A has been reported and typically involves a four-step process. A detailed synthetic scheme can be found in the work of Beguin et al. (2009).[4]
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the KOR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human KOR
-
[3H]diprenorphine (radioligand)
-
Test compounds (e.g., this compound analogs)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Naloxone (for determining non-specific binding)
-
Whatman GF/C filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]diprenorphine, and the test compound or vehicle.
-
For non-specific binding control wells, add a high concentration of naloxone.
-
Incubate the plate at room temperature for 1 hour to reach equilibrium.[9]
-
Terminate the binding reaction by rapid filtration through Whatman GF/C filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[9]
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki values using non-linear regression analysis of the competition binding curves.
[35S]GTPγS Functional Assay
This functional assay measures the ability of a compound to activate G-protein signaling by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Materials:
-
Cell membranes expressing the human KOR
-
[35S]GTPγS (radioligand)
-
Test compounds
-
Assay buffer (containing MgCl2 and GDP)
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle.
-
Initiate the reaction by adding a solution of [35S]GTPγS.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding SPA beads.
-
Incubate to allow the beads to capture the membranes.
-
Measure the radioactivity using a microplate scintillation counter.
-
Analyze the data to determine the EC50 and Emax values for each compound.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated KOR, often using enzyme fragment complementation (EFC) technology (e.g., PathHunter assay).
Materials:
-
Cells co-expressing KOR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Test compounds
-
Cell culture medium
-
Detection reagents (substrate for the complemented enzyme)
-
Luminometer
Protocol:
-
Plate the engineered cells in a 96- or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the cells and incubate for a specified time (e.g., 90 minutes) at 37°C.[10]
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate at room temperature to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Analyze the data to determine the EC50 and Emax for β-arrestin recruitment.
Conclusion
The furan ring of this compound is a critical structural motif that plays a pivotal role in its interaction with the kappa-opioid receptor. Structure-activity relationship studies have demonstrated that modifications to this ring can significantly alter binding affinity, functional potency, and signaling bias. Sterically less demanding substitutions on the furan ring are generally well-tolerated and can even enhance potency. The ability to tune the pharmacological profile of these compounds through furan ring modifications provides a powerful strategy for the development of novel KOR ligands. By leveraging an understanding of the KOR signaling pathways and employing the detailed experimental methodologies outlined in this guide, researchers can advance the rational design of next-generation therapeutics with improved efficacy and reduced side effects for the treatment of a wide range of CNS disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and κ-Opioid Receptor Activity of Furan-Substituted Salvinorin A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Methodological & Application
Application Notes and Protocols for the Preclinical Behavioral Evaluation of 12-epi-Salvinorin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-epi-Salvinorin A is a stereoisomer of the potent and selective kappa-opioid receptor (KOP-R) agonist, Salvinorin A. Unlike its parent compound, this compound exhibits a unique signaling profile, acting as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment.[1] This biased agonism presents a compelling rationale for its investigation in preclinical behavioral models, as it may dissociate the therapeutic effects of KOP-R activation (e.g., anti-addictive, analgesic) from the adverse effects (e.g., dysphoria, sedation) often associated with full KOP-R agonists.
These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its evaluation in key preclinical behavioral assays. Due to the limited availability of in vivo behavioral data for this compound, this document leverages the extensive research on Salvinorin A as a comparative framework.
Mechanism of Action: A Biased Kappa-Opioid Receptor Agonist
The primary molecular target of this compound is the kappa-opioid receptor. Its signaling cascade is distinct from that of Salvinorin A. While Salvinorin A is a full agonist at the KOP-R, this compound demonstrates biased signaling. This means it preferentially activates one downstream signaling pathway over another. Specifically, it partially activates G-protein signaling while fully engaging the β-arrestin2 pathway.[1] This unique profile suggests that this compound may serve as a valuable pharmacological tool to investigate the behavioral consequences of biased KOP-R signaling.
Comparative Preclinical Behavioral Data: Salvinorin A
Given the scarcity of in vivo data for this compound, the following table summarizes the well-documented behavioral effects of its parent compound, Salvinorin A, in various preclinical models. These data provide a crucial reference for designing and interpreting studies with this compound.
| Behavioral Assay | Species | Dose Range (mg/kg) | Route | Observed Effects |
| Locomotor Activity | Rodents | 1.0 - 3.2 | i.p. | Decreased locomotor activity and sedation.[2] |
| Non-human primates | 0.001 - 0.032 | s.c., i.v. | Sedative-like effects and decreased motor activity.[2] | |
| Conditioned Place Preference (CPP) | Mice | 1.0 - 3.2 | i.p. | Conditioned place aversion. |
| Mice | 0.0001 - 0.04 | i.p. | Rewarding effects at low doses.[3] | |
| Drug Self-Administration | Non-human primates | N/A | i.v. | Acts as a punisher for cocaine self-administration.[2] |
| Anxiety Models (e.g., Elevated Plus Maze) | Rats | N/A | N/A | Anxiogenic effects. |
| Depression Models (e.g., Forced Swim Test) | Rodents | 0.01 | i.p. | Antidepressant-like effects at low doses.[3] |
| Rodents | Higher Doses | i.p. | Depressant-like effects.[2] | |
| Drug Discrimination | Rats | N/A | N/A | Does not substitute for serotonergic (LSD) or glutamatergic (ketamine) hallucinogens.[4] |
Experimental Protocols
The following protocols are designed for the initial behavioral characterization of this compound.
Locomotor Activity Assessment
Objective: To determine the effects of this compound on spontaneous locomotor activity and to identify potential sedative or hyperactive effects.
Materials:
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated photobeam tracking systems.
-
This compound.
-
Vehicle (e.g., saline, DMSO, or a Tween 80/saline solution).
-
Experimental animals (e.g., male C57BL/6 mice).
Protocol:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the vehicle or varying doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, i.p.). A dose range should be selected based on available in vitro potency and data from similar compounds like Salvinorin A.
-
Immediately after injection, place each mouse in the center of an open field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for 30-60 minutes using the automated tracking system.
-
Analyze the data to compare the effects of different doses of this compound to the vehicle control group.
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound.
-
Vehicle.
-
Experimental animals (e.g., male Sprague-Dawley rats).
Protocol:
-
Pre-Conditioning (Day 1): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-9): This phase consists of 8 alternating daily sessions.
-
On drug conditioning days, administer this compound (at a non-sedating dose determined from the locomotor activity study) and confine the rat to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the rat to the opposite outer chamber for 30 minutes. The assignment of drug-paired and vehicle-paired chambers should be counterbalanced.
-
-
Post-Conditioning Test (Day 10): Place each rat in the central chamber and allow free access to all three chambers for 15 minutes, with no drug on board. Record the time spent in each chamber.
-
Data Analysis: A significant increase in time spent in the drug-paired chamber from pre- to post-conditioning indicates a conditioned place preference (reward). A significant decrease indicates a conditioned place aversion (aversion).
Drug Discrimination
Objective: To determine if the subjective effects of this compound are similar to those of other known psychoactive compounds.
Materials:
-
Standard two-lever operant conditioning chambers.
-
Food or liquid reinforcers.
-
This compound.
-
Training drug (e.g., a full KOP-R agonist like U-50,488, or Salvinorin A).
-
Vehicle.
-
Experimental animals (e.g., male rats or non-human primates).
Protocol:
-
Training:
-
Train the animals to press one lever ("drug lever") for a food reward after being administered the training drug.
-
Train the animals to press the other lever ("vehicle lever") for a food reward after being administered the vehicle.
-
Continue training until the animals reliably press the correct lever (>80% accuracy) based on the substance administered.
-
-
Substitution Testing:
-
Once the discrimination is established, administer various doses of this compound and place the animals in the operant chamber.
-
Record which lever the animal predominantly presses.
-
-
Data Analysis:
-
If the animals predominantly press the "drug lever" after administration of this compound, it indicates that the compound has subjective effects similar to the training drug (full substitution).
-
Partial substitution occurs if there is a dose-dependent increase in pressing the "drug lever" that does not reach the >80% criterion.
-
No substitution occurs if the animals continue to press the "vehicle lever".
-
Logical Framework for Interpreting Results
The unique signaling profile of this compound as a biased agonist allows for the formation of specific hypotheses regarding its behavioral effects.
Conclusion
This compound represents a novel chemical entity with a distinct mechanism of action at the kappa-opioid receptor. Its evaluation in preclinical behavioral models is critical to understanding the functional consequences of its biased agonism. The protocols and comparative data provided herein offer a robust framework for initiating such investigations. The results of these studies will not only elucidate the behavioral profile of this compound but also contribute to a deeper understanding of the roles of G-protein and β-arrestin2 signaling in mediating the complex behaviors associated with kappa-opioid receptor activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: [³⁵S]GTPγS Binding Assay for Characterizing the G-Protein Activation Profile of 12-epi-Salvinorin A at the Kappa-Opioid Receptor
For Research Use Only.
Abstract
This document provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the interaction of 12-epi-Salvinorin A with the kappa-opioid receptor (KOR). The [³⁵S]GTPγS binding assay is a functional method used to measure the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. This application note includes a comprehensive experimental protocol, a summary of the pharmacological properties of this compound, and visual representations of the signaling pathway and experimental workflow.
Introduction
The kappa-opioid receptor (KOR), a member of the GPCR superfamily, is a critical target in the central nervous system involved in pain, mood, and addiction. Ligands that modulate KOR activity are of significant interest for therapeutic development. Salvinorin A, a potent naturally occurring KOR agonist, and its analogs are valuable tools for studying KOR pharmacology. This compound is a stereoisomer of Salvinorin A that exhibits unique signaling properties at the KOR.
The [³⁵S]GTPγS binding assay is a robust in vitro functional assay that directly measures the initial step of G-protein activation following agonist binding to a GPCR.[1][2][3] This assay allows for the determination of agonist potency (EC₅₀) and efficacy (Eₘₐₓ), providing insights into the functional activity of a compound.[3] Studies have shown that this compound acts as a partial agonist for G-protein activation at the KOR, distinguishing it from the full agonistic profile of other Salvinorin analogs.[1]
Data Presentation
The following table summarizes the quantitative data for this compound in a [³⁵S]GTPγS binding assay compared to the standard KOR full agonist, U50,488H.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U50,488H) | Agonist Activity | Reference |
| This compound | 41 | 73% | Partial Agonist | [1] |
| U50,488H | Not Reported | 100% | Full Agonist | [1] |
Signaling Pathway
The binding of an agonist, such as this compound, to the KOR triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins (primarily of the Gi/o family). This activation involves the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins. The [³⁵S]GTPγS binding assay measures the accumulation of [³⁵S]GTPγS bound to the Gα subunit as a direct readout of this initial signaling event.
Caption: KOR Signaling Pathway.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is adapted from established methodologies for GPCR functional assays.
Materials and Reagents:
-
Membranes: Cell membranes prepared from CHO cells stably expressing the human kappa-opioid receptor.
-
[³⁵S]GTPγS: (specific activity ~1250 Ci/mmol)
-
GTPγS: Non-radiolabeled
-
GDP: Guanosine 5'-diphosphate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT
-
Test Compound: this compound
-
Reference Agonist: U50,488H
-
Scintillation Cocktail
-
96-well Filter Plates
-
Cell Harvester
-
Scintillation Counter
Procedure:
-
Membrane Preparation: Thaw the KOR-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist U50,488H in the assay buffer. The final concentration in the assay should typically range from 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM unlabeled GTPγS (for non-specific binding).
-
50 µL of the appropriate concentration of the test compound or reference agonist.
-
50 µL of diluted cell membranes.
-
50 µL of assay buffer containing 0.1 nM [³⁵S]GTPγS and 10 µM GDP.
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination of Reaction: Terminate the assay by rapid filtration through 96-well filter plates using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Normalize the data to the maximal stimulation induced by the reference full agonist (U50,488H), which is set to 100%.
-
Plot the specific binding as a function of the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ and Eₘₐₓ values.
Experimental Workflow
The following diagram illustrates the key steps in the [³⁵S]GTPγS binding assay.
References
- 1. Differential signaling properties at the kappa opioid receptor of this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: β-arrestin2 Recruitment Assay for Kappa Opioid Receptor (KOPR) Biased Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kappa Opioid Receptor (KOPR), a member of the G protein-coupled receptor (GPCR) family, is a critical target in the development of therapeutics for pain, addiction, and mood disorders. Traditional KOPR agonists, while effective, are often associated with undesirable side effects such as dysphoria, sedation, and diuresis. The concept of "biased agonism" or "functional selectivity" offers a promising strategy to overcome these limitations. Biased agonists preferentially activate specific downstream signaling pathways over others. In the context of KOPR, agonists biased towards G protein signaling and away from β-arrestin2 recruitment are hypothesized to retain therapeutic efficacy while minimizing adverse effects.[1][2]
The β-arrestin2 recruitment assay is a powerful cell-based method to quantify the interaction between an activated KOPR and β-arrestin2. This assay is instrumental in identifying and characterizing biased KOPR agonists, thereby facilitating the discovery of safer and more effective drugs.
KOPR Signaling and β-arrestin2 Recruitment
Upon activation by an agonist, the KOPR undergoes a conformational change, leading to the activation of heterotrimeric G proteins (primarily Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase and modulation of ion channels. Concurrently, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a high-affinity binding site for β-arrestin2. The recruitment of β-arrestin2 to the receptor sterically hinders further G protein coupling, leading to desensitization of the G protein signal. Furthermore, β-arrestin2 acts as a scaffold protein, initiating a distinct wave of G protein-independent signaling and promoting receptor internalization.
Experimental Protocol: PathHunter® β-arrestin2 Recruitment Assay
This protocol is based on the principles of the DiscoverX PathHunter® assay, a widely used platform for monitoring β-arrestin2 recruitment. This technology utilizes enzyme fragment complementation (EFC) with β-galactosidase.
Materials:
-
PathHunter® U2OS or CHO-K1 cells stably co-expressing KOPR fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag (DiscoverX, a part of Eurofins).
-
Cell plating reagent (DiscoverX).
-
Test compounds (KOPR agonists) and reference agonist (e.g., U-50,488).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
PathHunter® Detection Reagents (DiscoverX).
-
White, solid-bottom 96- or 384-well microplates.
-
Luminescence plate reader.
Procedure:
-
Cell Preparation:
-
Thaw the cryopreserved PathHunter® KOPR cells rapidly in a 37°C water bath.
-
Resuspend the cells in the provided cell plating reagent to the recommended density.
-
Dispense the cell suspension into the wells of a white, solid-bottom microplate (e.g., 20 µL/well for a 96-well plate).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the recommended time (typically 24-48 hours) to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test and reference compounds in assay buffer at the desired concentrations (e.g., 6X final concentration).
-
Carefully add the diluted compounds to the corresponding wells of the cell plate (e.g., 4 µL/well).
-
Include wells with assay buffer only as a negative control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.
-
-
Detection:
-
Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.
-
Allow the detection reagent to equilibrate to room temperature.
-
Add the detection reagent to each well (e.g., 12 µL/well).
-
Incubate the plate at room temperature in the dark for 60 minutes.
-
-
Data Acquisition:
-
Measure the chemiluminescent signal from each well using a plate reader.
-
Data Analysis:
-
Normalize the raw data by setting the negative control (vehicle-treated cells) as 0% and the maximal response of a reference full agonist (e.g., U-50,488) as 100%.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for each compound.
Quantitative Data for KOPR Agonists
The following table summarizes the potency (EC50) and efficacy (Emax) of various KOPR agonists in the β-arrestin2 recruitment assay.
| Compound | EC50 (nM) | Emax (% of U-50,488 or Nalfurafine) | Bias | Reference(s) |
| U-50,488 | ~100-500 | 100% | Balanced/Slight G protein | [3][4] |
| Nalfurafine | ~0.1-1 | 100% | β-arrestin2 biased | [4][5][6] |
| Salvinorin A | ~1-10 | ~100% | Balanced | [7] |
| 16-Bromo Salvinorin A | ~1-5 | ~100% | G protein biased | [7] |
| 16-Ethynyl Salvinorin A | ~0.5-2 | ~100% | Balanced | [7] |
| HS666 | >1000 | ~13% | G protein biased | [4] |
| SYK-309 (Nalfurafine analog) | ~10-50 | ~80% | G protein biased | [5][6] |
Note: EC50 and Emax values can vary depending on the specific cell line, assay conditions, and reference agonist used.
Experimental Workflow
Conclusion
The β-arrestin2 recruitment assay is an indispensable tool in the quest for safer KOPR-targeted therapeutics. By enabling the quantitative assessment of a ligand's ability to promote the KOPR-β-arrestin2 interaction, this assay facilitates the identification of G protein-biased agonists. Such compounds hold the promise of providing effective analgesia and other therapeutic benefits while mitigating the adverse effects associated with balanced or β-arrestin2-biased KOPR activation. The detailed protocol and representative data provided herein serve as a valuable resource for researchers engaged in the discovery and development of next-generation opioid medications.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Sex- and β-arrestin-dependent effects of kappa opioid receptor-mediated ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
Experimental Design for In Vivo Studies with 12-epi-Salvinorin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to characterize the pharmacological effects of 12-epi-Salvinorin A, a biased kappa-opioid receptor (KOR) agonist. The protocols outlined below are intended to assess the behavioral and physiological effects of this compound, with a focus on assays relevant to its potential therapeutic applications and side-effect profile.
Introduction to this compound
This compound is a structural analog of Salvinorin A, the primary psychoactive component of the plant Salvia divinorum. Unlike its parent compound, which is a potent and non-selective KOR agonist, this compound has been shown to exhibit biased agonism. In vitro studies suggest that it partially activates G-protein signaling while acting as a full agonist for the β-arrestin 2 pathway. This unique signaling profile suggests that this compound may have a distinct in vivo pharmacological profile compared to traditional KOR agonists, potentially with a different balance of therapeutic effects and adverse events. The following protocols are designed to elucidate this profile.
Key Considerations for In Vivo Experimental Design
A robust in vivo study design is crucial for obtaining reliable and reproducible data. The following are key considerations when planning experiments with this compound:
-
Animal Models: The choice of animal model is critical. Rodent models, such as mice and rats, are commonly used for initial screening of psychoactive compounds due to their well-characterized behavioral and physiological responses. Specific strains should be chosen based on the experimental question and historical data with similar compounds.
-
Dosing and Administration: The route of administration (e.g., intraperitoneal, intravenous, subcutaneous) and vehicle should be carefully selected and validated. A dose-response curve should be established for each assay to determine the effective and potential toxic doses of this compound.
-
Control Groups: Appropriate control groups are essential for data interpretation. These should include a vehicle control group and may also include a positive control (a known KOR agonist like U-50,488) and a negative control (a KOR antagonist like nor-binaltophimine) to confirm the involvement of the kappa-opioid system.
-
Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and the experimenters should be blinded to the treatment conditions whenever possible.
-
Sample Size: The number of animals per group should be sufficient to detect statistically significant effects. Power analysis is recommended to determine the appropriate sample size.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Data Presentation
All quantitative data from the following experimental protocols should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Summary of Behavioral Effects of this compound
| Behavioral Assay | Animal Model | Dose Range | Key Quantitative Measures | Vehicle Control (Mean ± SEM) | This compound (Low Dose) (Mean ± SEM) | This compound (Mid Dose) (Mean ± SEM) | This compound (High Dose) (Mean ± SEM) | Positive Control (e.g., U-50,488) (Mean ± SEM) |
| Forced Swim Test | Mouse/Rat | Immobility Time (s) | ||||||
| Latency to Immobility (s) | ||||||||
| Conditioned Place Preference/Aversion | Mouse/Rat | Time in Drug-Paired Chamber (s) | ||||||
| Preference/Aversion Score | ||||||||
| Intracranial Self-Stimulation | Rat | Response Rate (responses/min) | ||||||
| Reinforcement Threshold (Hz) | ||||||||
| Drug Discrimination | Rat | % Drug-Appropriate Responding | ||||||
| Response Rate (responses/min) |
Table 2: Summary of Physiological Effects of this compound
| Physiological Assay | Animal Model | Dose Range | Key Quantitative Measures | Vehicle Control (Mean ± SEM) | This compound (Low Dose) (Mean ± SEM) | This compound (Mid Dose) (Mean ± SEM) | This compound (High Dose) (Mean ± SEM) | Positive Control (e.g., U-50,488) (Mean ± SEM) |
| Microdialysis | Rat | Dopamine Levels (% Baseline) | ||||||
| Serotonin Levels (% Baseline) | ||||||||
| Hormone Analysis | Rat | Prolactin Levels (ng/mL) | ||||||
| Corticosterone Levels (ng/mL) |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vivo effects of this compound.
Protocol 1: Forced Swim Test (FST)
Objective: To assess the potential antidepressant or pro-depressant effects of this compound.
Materials:
-
Cylindrical glass beakers (45 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software
-
Animal scale
-
This compound, vehicle, and positive control (e.g., a known antidepressant or a KOR agonist)
Procedure:
-
Habituation (Day 1):
-
Fill the beakers with water to a depth of 30 cm.
-
Gently place each animal individually into a beaker for a 15-minute pre-swim session.
-
After 15 minutes, remove the animals, dry them with a towel, and return them to their home cages.
-
-
Test Session (Day 2):
-
Administer this compound, vehicle, or positive control at the predetermined time before the test.
-
Place the animals individually into the beakers for a 6-minute swim session.
-
Record the entire session for later analysis.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test session.
-
Measure the duration of immobility, defined as the time the animal spends floating motionless or making only small movements necessary to keep its head above water.
-
Calculate the mean immobility time for each treatment group.
-
Protocol 2: Conditioned Place Preference/Aversion (CPP/CPA)
Objective: To evaluate the rewarding or aversive properties of this compound.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software.
-
This compound and vehicle.
Procedure:
-
Pre-Conditioning (Day 1):
-
Place each animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
-
Conditioning (Days 2-9):
-
This phase consists of alternating injections of the drug and vehicle.
-
On drug conditioning days, administer this compound and confine the animal to one of the outer chambers for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes.
-
The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Post-Conditioning (Test Day - Day 10):
-
Place the animal in the central chamber with free access to all chambers for 15-20 minutes, with no drug or vehicle administered.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests.
-
A significant increase in time indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
-
Protocol 3: Intracranial Self-Stimulation (ICSS)
Objective: To assess the effects of this compound on brain reward function.
Materials:
-
Stereotaxic apparatus for electrode implantation.
-
Bipolar stimulating electrodes.
-
Operant conditioning chambers equipped with a lever and a stimulator.
-
This compound, vehicle, and a positive control (e.g., a stimulant like amphetamine).
Procedure:
-
Surgery:
-
Surgically implant a bipolar electrode into the medial forebrain bundle (MFB) of each rat under anesthesia.
-
Allow for a post-operative recovery period of at least one week.
-
-
Training:
-
Train the rats to press a lever to receive electrical stimulation.
-
Establish a stable baseline of responding.
-
-
Testing:
-
Once a stable baseline is achieved, administer this compound, vehicle, or a positive control.
-
Measure the rate of lever pressing and/or the threshold for reinforcement (the minimum stimulation frequency required to maintain responding).
-
-
Data Analysis:
-
Compare the response rates and reinforcement thresholds across different treatment conditions.
-
A decrease in response rate or an increase in the reinforcement threshold suggests a reduction in reward sensitivity, which may indicate anhedonia-like effects. Conversely, an increase in response rate or a decrease in threshold suggests an enhancement of reward.
-
Protocol 4: Drug Discrimination
Objective: To determine if the subjective effects of this compound are similar to those of other KOR agonists.
Materials:
-
Operant conditioning chambers with two levers.
-
This compound, vehicle, and a training drug (e.g., a known KOR agonist like U-50,488).
Procedure:
-
Training:
-
Train animals to press one lever after receiving an injection of the training drug (e.g., U-50,488) and the other lever after receiving a vehicle injection to receive a food reward.
-
Continue training until the animals can reliably discriminate between the drug and vehicle.
-
-
Testing:
-
Administer various doses of this compound.
-
Record which lever the animal presses and the rate of responding.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever.
-
If this compound produces a dose-dependent increase in responding on the training drug-appropriate lever, it suggests that it has similar subjective effects.
-
Mandatory Visualizations
Kappa-Opioid Receptor Signaling Pathways
Caption: KOR Signaling Pathways for this compound.
Experimental Workflow for In Vivo Behavioral Assessment
Caption: Workflow for Behavioral Assessment.
Logical Relationship of Biased Agonism to In Vivo Effects
Caption: Biased Agonism and Predicted In Vivo Effects.
Application Notes and Protocols for the Analytical Characterization of 12-epi-Salvinorin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-epi-Salvinorin A is a neoclerodane diterpenoid and a stereoisomer of the potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A. The stereochemistry at the C12 position significantly influences its pharmacological profile, rendering it a biased agonist. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound, crucial for its investigation as a pharmacological tool and potential therapeutic agent.
Pharmacological Profile: A Biased Kappa-Opioid Receptor Agonist
This compound exhibits a distinct signaling profile at the KOR compared to its parent compound, Salvinorin A. It acts as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment.[1] This biased agonism makes it a valuable tool for dissecting the downstream signaling pathways of the KOR and for developing functionally selective KOR ligands with potentially improved therapeutic profiles.
Quantitative Pharmacological Data
The following table summarizes the in vitro activity of this compound at the human kappa-opioid receptor (hKOR).
| Parameter | Value | Reference |
| Receptor Binding Affinity (Ki) | ||
| hKOR | 3.2 ± 0.6 nM | [1] |
| G-Protein Activation ([³⁵S]GTPγS Binding) | ||
| EC₅₀ | 41 ± 11 nM | [1] |
| Eₘₐₓ (% of U50,488H) | 73 ± 4% | [1] |
| β-Arrestin2 Recruitment (DiscoveRx) | ||
| EC₅₀ | 25 ± 5 nM | [1] |
| Eₘₐₓ (% of U50,488H) | 100 ± 8% | [1] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from Salvinorin A through epimerization at the C12 position. This is typically achieved under basic or thermal conditions.
Protocol: Base-Catalyzed Epimerization
-
Dissolution: Dissolve Salvinorin A in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or 1,2-dimethoxyethane (DME).
-
Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH), to the solution. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The epimerization will lead to a mixture of Salvinorin A and this compound.
-
Work-up: Once equilibrium is reached or a desired ratio is obtained, quench the reaction by adding a weak acid (e.g., saturated ammonium chloride solution).
-
Extraction: Extract the product mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mixture of epimers.
dot
Caption: Synthetic workflow for this compound.
Purification of this compound
The separation of this compound from the reaction mixture containing Salvinorin A requires a robust chromatographic method due to their structural similarity.
Protocol: High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase column is recommended for optimal separation of the diastereomers. Alternatively, a high-resolution reversed-phase C18 column can be used.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly employed. The exact ratio should be optimized to achieve baseline separation. Isocratic elution is often sufficient.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV detection at approximately 210 nm is suitable for these compounds.
-
Fraction Collection: Collect the eluting fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Analytical Characterization Techniques
NMR spectroscopy is essential for confirming the structure and stereochemistry of this compound.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: The key diagnostic signal for epimerization at C12 is the chemical shift and coupling pattern of the H-12 proton in the ¹H NMR spectrum, which will differ significantly from that of Salvinorin A. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC should be used for complete structural assignment.
MS is used to determine the molecular weight and fragmentation pattern of this compound.
Protocol: LC-MS/MS Analysis
-
Instrumentation: Utilize a liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Chromatography: Use the HPLC method developed for purification to separate the analyte before it enters the mass spectrometer.
-
Mass Analysis:
-
Full Scan (MS1): Acquire a full scan spectrum to determine the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS2): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be used for structural confirmation and comparison with Salvinorin A.
-
dot
Caption: Biased signaling of this compound at the KOR.
Data Presentation
Summary of Analytical Data for this compound
| Technique | Parameter | Expected Result |
| HPLC | Retention Time | Different from Salvinorin A under chiral or optimized reversed-phase conditions. |
| ¹H NMR | H-12 Chemical Shift | Distinctly different from the corresponding proton in Salvinorin A. |
| ¹³C NMR | C-12 Chemical Shift | Shifted compared to the corresponding carbon in Salvinorin A. |
| MS (ESI+) | [M+H]⁺ | m/z 433.18 |
| Key Fragments | Similar to Salvinorin A, but potentially with different relative abundances. |
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and characterization of this compound. Accurate characterization of this biased agonist is fundamental for its use in pharmacological research and for the development of novel KOR-targeted therapeutics. The provided quantitative data and experimental workflows are intended to facilitate reproducible and reliable scientific investigation.
References
Application Notes and Protocols for 12-epi-Salvinorin A Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate vehicle selection and dosage considerations for the administration of 12-epi-Salvinorin A in a research setting. Due to the limited availability of direct preclinical data for this compound, this document leverages information from its close structural analog, Salvinorin A, and general principles for administering lipophilic kappa-opioid receptor (KOR) agonists. It is imperative for researchers to conduct their own dose-finding and vehicle optimization studies for their specific experimental models.
Compound Profile: this compound
This compound is a neoclerodane diterpenoid and a stereoisomer of Salvinorin A. It is distinguished as a selective partial agonist of the kappa-opioid receptor (KOR), which may offer a different pharmacological profile compared to the full agonism of Salvinorin A. Like its parent compound, this compound is a non-nitrogenous, highly lipophilic molecule with poor aqueous solubility. This property is a critical factor in the selection of an appropriate administration vehicle.
Vehicle Selection and Preparation
The high lipophilicity of this compound necessitates the use of organic solvents or solvent mixtures to achieve dissolution for in vivo administration. Based on studies with Salvinorin A and other similar compounds, the following vehicles can be considered.
Table 1: Recommended Vehicles for this compound Administration
| Vehicle Composition | Route of Administration | Notes |
| Dimethyl sulfoxide (DMSO) | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Widely used for preclinical studies of Salvinorin A. Should be used at the lowest effective concentration due to potential toxicity. A final concentration of 5-10% DMSO in saline or phosphate-buffered saline (PBS) is often a good starting point. |
| DMSO and Polyethylene glycol 400 (PEG-400) | Oral (gavage), Sublingual | A mixture of DMSO and PEG-400 can improve solubility and aid in absorption. A common ratio is 1:1, further diluted with saline or water. |
| Ethanol, Propylene glycol, and Saline | Intravenous (i.v.) | For intravenous administration, a co-solvent system is often required. A formulation containing ethanol, propylene glycol, and saline should be carefully optimized to ensure the compound remains in solution upon injection into the bloodstream and to minimize vascular irritation. A suggested starting point could be a 1:1:8 ratio of Ethanol:Propylene glycol:Saline. |
| Dimethylformamide (DMF) and Aqueous Buffer | General Use | For preparing stock solutions that will be further diluted in aqueous buffers (e.g., for in vitro assays or as an intermediate step for in vivo formulations), DMF is a suitable solvent. The final concentration of DMF in the administered solution should be minimized. |
Experimental Protocol: Vehicle Preparation and Drug Administration
This protocol provides a general guideline for preparing a this compound solution for intraperitoneal injection in a rodent model. Researchers must adapt this protocol based on their specific experimental needs and regulatory guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to dissolve the compound completely. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is fully dissolved. Gentle warming or brief sonication may aid in dissolution.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution and sterile saline to achieve the desired final concentration and a tolerable DMSO concentration (e.g., 5-10%).
-
For a final dose of 1 mg/kg in a 10 mL/kg injection volume, the final concentration is 0.1 mg/mL.
-
To prepare 1 mL of the final solution with 10% DMSO:
-
Take 100 µL of the 10 mg/mL stock solution.
-
Add 900 µL of sterile 0.9% saline.
-
-
Vortex the working solution thoroughly before each injection to ensure homogeneity.
-
-
Administration:
-
Administer the solution to the animal via the desired route (e.g., intraperitoneal injection).
-
Always prepare fresh solutions on the day of the experiment.
-
Workflow for Vehicle Preparation and Administration
Application Notes and Protocols: Utilizing 12-epi-Salvinorin A for the Study of Cocaine Dependence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cocaine dependence remains a significant public health issue with limited effective pharmacological treatments. The kappa-opioid receptor (KOR) system has emerged as a promising target for therapeutic intervention. Activation of KORs has been shown to attenuate the rewarding effects of cocaine and reduce drug-seeking behaviors.[1][2][3] 12-epi-Salvinorin A, a stereoisomer of the potent naturally occurring KOR agonist Salvinorin A, presents a unique pharmacological profile as a biased agonist. This document provides detailed application notes and protocols for utilizing this compound to investigate cocaine dependence in preclinical models.
Mechanism of Action: Biased Agonism at the Kappa-Opioid Receptor
This compound exhibits biased agonism at the KOR, demonstrating partial activation of G-protein signaling pathways while acting as a full agonist in β-arrestin 2 recruitment. This differential signaling may offer a therapeutic advantage by separating the anti-addictive properties of KOR activation from potential undesirable side effects such as dysphoria and sedation, which are thought to be mediated by G-protein signaling. The β-arrestin pathway, on the other hand, has been implicated in the modulation of the dopamine transporter (DAT), a primary target of cocaine.
Data Presentation
The following tables summarize the effects of the parent compound, Salvinorin A, on cocaine-related behaviors in rats. While specific quantitative data for this compound is limited in the public domain, the data for Salvinorin A provides a strong rationale for investigating this compound in similar models.
Table 1: Effect of Salvinorin A on Cocaine-Primed Reinstatement of Drug-Seeking Behavior in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Reference |
| Vehicle + Cocaine | - | 35 ± 5 | 5 ± 2 | [4] |
| Salvinorin A + Cocaine | 0.3 | 15 ± 4* | 4 ± 1 | [4] |
| Salvinorin A + Cocaine | 1.0 | 10 ± 3** | 3 ± 1 | [4] |
*p < 0.05, **p < 0.01 compared to Vehicle + Cocaine group. Data are representative values compiled from published studies.
Table 2: Effect of Salvinorin A on Cocaine-Induced Hyperactivity in Rats
| Pre-treatment | Challenge | Locomotor Activity (Distance traveled in cm, Mean ± SEM) | Reference |
| Vehicle | Saline | 1500 ± 200 | |
| Vehicle | Cocaine (20 mg/kg) | 8000 ± 500 | |
| Salvinorin A (0.3 mg/kg) | Cocaine (20 mg/kg) | 5500 ± 400* |
*p < 0.05 compared to Vehicle + Cocaine group. Data are representative values compiled from published studies.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in the action of cocaine and this compound.
References
- 1. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dose-related Behavioral, Subjective, Endocrine and Psychophysiological Effects Of the Kappa Opioid Agonist Salvinorin A in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of 12-epi-Salvinorin A for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for the synthesis of 12-epi-Salvinorin A from Salvinorin A, a naturally occurring neoclerodane diterpene. This compound is a valuable research tool for investigating the kappa-opioid receptor (KOR) system due to its unique signaling properties. It acts as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment. This biased agonism offers a potential avenue for developing novel therapeutics with improved side-effect profiles. This application note includes a comprehensive four-step synthesis protocol, quantitative pharmacological data, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction to this compound
Salvinorin A, the primary psychoactive component of Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist. Its unique non-nitrogenous structure distinguishes it from classical opioids. The epimer of Salvinorin A at the C12 position, this compound, has emerged as a significant tool in pharmacological research. Unlike its parent compound, this compound exhibits biased agonism, selectively activating downstream signaling pathways of the KOR. Specifically, it partially activates G-protein signaling while fully engaging the β-arrestin2 pathway[1]. This differential signaling provides a unique opportunity to dissect the roles of these pathways in the physiological and behavioral effects mediated by the KOR, which is a target for treating mood disorders, addiction, and pain.
Synthesis of this compound from Salvinorin A
The synthesis of this compound from Salvinorin A is a four-step process. The following protocol is a general outline based on synthetic strategies for Salvinorin A analogs.
Experimental Workflow: Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
Detailed Protocol
Materials:
-
Salvinorin A
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step 1: Protection of the C2 Hydroxyl Group
-
Dissolve Salvinorin A in anhydrous DCM.
-
Add imidazole followed by TBDMSCl.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the C2-protected Salvinorin A.
Step 2: Oxidation of the Furan Ring
-
Dissolve the C2-protected Salvinorin A in anhydrous DCM.
-
Cool the solution to 0 °C and add m-CPBA portion-wise.
-
Stir the reaction at 0 °C and allow it to warm to room temperature (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
Step 3: Reduction and Epimerization at C12
-
Dissolve the oxidized intermediate in anhydrous MeOH and cool to 0 °C.
-
Add NaBH₄ portion-wise.
-
Stir the reaction at 0 °C until completion (monitor by TLC). This step reduces the oxidized furan and facilitates epimerization at the C12 position.
-
Quench the reaction by the slow addition of water.
-
Remove the MeOH under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate.
Step 4: Deprotection of the C2 Hydroxyl Group
-
Dissolve the C12-epimerized intermediate in anhydrous THF.
-
Add a solution of TBAF in THF.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain pure this compound.
Pharmacological Data
This compound exhibits a distinct pharmacological profile at the human kappa-opioid receptor (hKOR). The following tables summarize its binding affinity and functional activity.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Kᵢ (nM) ± SEM |
| This compound | hKOR | 3.5 ± 0.6 |
Data from Béguin et al., 2012[1].
Table 2: Functional Activity of this compound at hKOR
| Assay | EC₅₀ (nM) ± SEM | Eₘₐₓ (%) ± SEM |
| G-Protein Activation ([³⁵S]GTPγS) | 41 ± 11 | 73 ± 5 |
| β-Arrestin2 Recruitment | 28 ± 5 | 100 ± 6 |
Data from Béguin et al., 2012[1]. Efficacy (Eₘₐₓ) is relative to the full agonist U-50,488H.
Signaling Pathways and Research Applications
The biased agonism of this compound makes it a valuable tool for investigating the distinct roles of G-protein and β-arrestin signaling downstream of KOR activation.
Kappa-Opioid Receptor Signaling
Caption: KOR signaling pathways activated by Salvinorin A and this compound.
Research Applications
-
Dissecting Signaling Pathways: By comparing the in vitro and in vivo effects of Salvinorin A and this compound, researchers can delineate the specific contributions of G-protein versus β-arrestin signaling to the overall pharmacological effects of KOR activation.
-
Drug Development: this compound serves as a lead compound for the development of biased KOR agonists. The hypothesis is that by selectively activating one pathway over another, it may be possible to develop drugs with therapeutic benefits (e.g., analgesia) while minimizing adverse effects (e.g., dysphoria, tolerance).
-
Understanding Receptor Regulation: The full recruitment of β-arrestin2 by this compound, despite only partial G-protein activation, provides a tool to study the mechanisms of KOR desensitization, internalization, and tolerance.
Conclusion
This compound is a critical research compound for the study of the kappa-opioid receptor system. Its synthesis from the readily available natural product Salvinorin A, combined with its unique biased agonist profile, makes it an invaluable tool for academic and pharmaceutical researchers. The protocols and data presented here provide a foundation for the synthesis and application of this compound in preclinical drug discovery and development.
References
Troubleshooting & Optimization
improving the solubility of 12-epi-Salvinorin A for experiments
Welcome to the technical support center for 12-epi-Salvinorin A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
A1: this compound is a structural analog of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] Like Salvinorin A, it is a highly lipophilic molecule with poor aqueous solubility.[3] This low water solubility presents a significant challenge for in vitro and in vivo experiments, as it can lead to precipitation in aqueous buffers, inaccurate dosing, and low bioavailability.[4]
Q2: What are the primary solvents for dissolving this compound?
A2: Due to its lipophilic nature, this compound is soluble in organic solvents.[5] Commonly used solvents for the parent compound, Salvinorin A, include dimethyl sulfoxide (DMSO), methanol, ethanol, acetone, and acetonitrile.[4][5][6] For biological experiments, creating a concentrated stock solution in a solvent like DMSO is a standard practice, which is then diluted into the aqueous experimental medium.
Q3: Can I improve the aqueous solubility of this compound without using high concentrations of organic solvents?
A3: Yes, several formulation strategies can enhance the aqueous solubility and dispersibility of lipophilic compounds like this compound. These include:
-
Co-solvent systems: Using a mixture of a primary organic solvent and a more biocompatible solvent (e.g., propylene glycol, polyethylene glycol) can improve solubility in aqueous solutions.[4]
-
Cyclodextrin encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility.[7][8][9]
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which can improve dissolution rate and bioavailability.[4][10]
Q4: How does this compound exert its biological effects?
A4: this compound is a selective partial agonist at the kappa-opioid receptor (KOR).[11] KORs are G-protein coupled receptors (GPCRs) that, upon activation, can initiate multiple downstream signaling cascades.[12][13] These pathways are involved in modulating pain, mood, and addiction.[14][15] The primary signaling involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase and modulates ion channels.[13][14]
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound for experiments.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final solution. The percentage of organic solvent in the final solution is too low. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic stock solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level for your experimental system. 3. Use a co-solvent system (e.g., with propylene glycol) to improve solubility.[4] 4. Consider a formulation approach like cyclodextrin encapsulation.[16] |
| Inconsistent experimental results | Inaccurate dosing due to incomplete dissolution or precipitation of the compound. Degradation of the compound in the stock solution. | 1. Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming or vortexing may be necessary. 2. Prepare fresh dilutions for each experiment from a stable stock solution. 3. Store stock solutions at -20°C or lower and protect from light.[17] |
| Cell toxicity or off-target effects observed | The concentration of the organic solvent (e.g., DMSO) is too high for the experimental system (e.g., cell culture). | 1. Determine the maximum tolerable solvent concentration for your specific cells or assay. 2. Prepare a more concentrated stock solution of this compound to minimize the volume of solvent added. 3. Explore alternative solubilization methods that reduce the need for organic solvents, such as cyclodextrin complexes or nanosuspensions.[7][10] |
Solubility Data Summary
While specific quantitative solubility data for this compound is not widely published, the data for Salvinorin A and its analogs provide a strong reference.
Table 1: Solubility of Salvinorin A Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Salvinorin A | Water | Poor/Sparingly Soluble | [4][5] |
| Salvinorin A | Organic Solvents (Ethanol, Acetone) | Soluble | [5] |
| Salvinorin A | Methanol, Acetonitrile, Ethyl Acetate | Good extraction solvents | [6][18] |
| Salvinorin A Propionate | Acetonitrile | ~1 mg/mL | [17] |
| Salvinorin A Propionate | DMSO | ~1 mg/mL | [17] |
| Salvinorin A Propionate | Dimethyl formamide (DMF) | ~2 mg/mL | [17] |
| Salvinorin A Propionate | 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [17] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.
-
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound in a suitable vial.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Store the stock solution at -20°C, protected from light. For aqueous solutions, it is not recommended to store for more than one day.[17]
-
Protocol 2: Improving Aqueous Dispersibility with a Co-Solvent System
-
Objective: To prepare a working solution of this compound in an aqueous buffer using a co-solvent to prevent precipitation.
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Propylene glycol (PG) or Polyethylene glycol 400 (PEG-400)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
In a sterile tube, mix the co-solvents. For example, create a 1:1 (v/v) mixture of DMSO and Propylene Glycol.
-
Dissolve this compound in this co-solvent mixture to create a new stock solution.
-
Slowly add the co-solvent stock solution to the aqueous buffer while vortexing to create the final working solution.
-
Visually inspect the solution for any signs of precipitation. The final concentration of organic solvents should be kept as low as possible and tested for compatibility with the experimental system.
-
Protocol 3: General Method for Cyclodextrin Encapsulation
-
Objective: To form an inclusion complex of this compound with a cyclodextrin to enhance aqueous solubility.
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol or Methanol
-
Deionized water
-
Magnetic stirrer and rotary evaporator
-
-
Procedure (Co-precipitation Method):
-
Dissolve this compound in a minimal amount of ethanol.
-
In a separate beaker, dissolve the cyclodextrin (e.g., HP-β-CD) in deionized water with stirring. A molar ratio of 1:1 (drug to cyclodextrin) is a common starting point.
-
Slowly add the ethanolic solution of this compound to the aqueous cyclodextrin solution while stirring continuously.
-
Allow the mixture to stir at room temperature for 24-72 hours to facilitate complex formation.[16]
-
Remove the ethanol using a rotary evaporator.
-
The resulting aqueous solution can be used directly, or the complex can be isolated as a solid powder by freeze-drying (lyophilization).
-
The solid complex can then be readily dissolved in aqueous buffers for experiments.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Kappa-Opioid Receptor (KOR) signaling cascade activated by this compound.
Caption: Workflow for selecting a solubilization strategy for this compound.
Caption: Troubleshooting flowchart for precipitation issues with this compound.
References
- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Salvinorin Analogs and their Kappa-Opioid Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salvinorin A - Wikipedia [en.wikipedia.org]
- 6. Quantitative determination of salvinorin A, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins as encapsulation agents for plant bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 15. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 16. Salvinorin Cyclodextrin Complexation for Sublingual Administration - Salvia Divinorum - Welcome to the DMT-Nexus [dmt-nexus.me]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis of Salvinorin A Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental data, and detailed protocols to assist researchers, scientists, and drug development professionals in the asymmetric synthesis of Salvinorin A and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of Salvinorin A analogs?
A1: The primary challenge is controlling the stereochemistry, particularly at the C8 position. The natural product has a thermodynamically less stable trans-lactone ring fusion, which is prone to epimerization at C8 under acidic, basic, or thermal conditions to form the more stable, but biologically less potent, cis-lactone (8-epi-Salvinorin A).[1][2] This configurational instability plagues many synthetic routes and necessitates careful control of reaction conditions.[2][3]
Q2: Why is the trans-decalin core of Salvinorin A difficult to synthesize stereoselectively?
A2: The trans-fused decalin ring system contains multiple stereocenters, including two quaternary centers, which must be installed with precise stereocontrol.[4] Key strategies to achieve this include substrate-controlled intramolecular Diels-Alder (IMDA) reactions and transannular Michael reaction cascades.[3][5][6][7] The choice of chiral auxiliaries, catalysts, and reaction conditions is critical to achieving high diastereoselectivity.
Q3: What is the role of protecting groups in Salvinorin A synthesis?
A3: Protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions during multi-step syntheses.[8] For example, the C2 hydroxyl of Salvinorin B is often protected as an alkoxymethyl ether. This strategy not only allows for harsher reaction conditions to be used on other parts of the molecule but has also been shown to yield analogs with increased potency and selectivity at the kappa-opioid receptor (KOR).[9]
Q4: How does Salvinorin A exert its biological effects?
A4: Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist.[10] The KOR is a G-protein coupled receptor (GPCR). Upon binding, Salvinorin A activates intracellular signaling cascades, primarily through G-protein pathways, and also engages the β-arrestin pathway, which can lead to receptor desensitization and internalization.[11][12][13] Its unique non-nitrogenous structure distinguishes it from classical opioids.[14]
Troubleshooting Guides
Issue 1: C8 Epimerization and Low Yield of Desired Diastereomer
Symptoms:
-
NMR analysis of the crude or purified product shows a mixture of diastereomers, with a significant peak corresponding to 8-epi-Salvinorin A.
-
The ratio of the undesired 8-epi product is higher than expected, often approaching or exceeding a 2.5:1 ratio in favor of the epi-isomer under equilibrium conditions.[2][3]
-
Overall yield of the desired C8-(β)-H isomer is low after purification.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Basic Conditions: Exposure to even mild bases (e.g., NaHCO₃, K₂CO₃, amine bases) during reaction, workup, or purification can catalyze enolization and subsequent epimerization.[15][16] | • Use non-basic or weakly acidic conditions where possible.• During workup, use a buffered aqueous solution (e.g., phosphate buffer pH 7) or a quick wash with dilute acid followed by brine.• For chromatography, use silica gel that has been neutralized or pre-treated with a non-polar solvent. Avoid basic eluents. |
| Acidic Conditions: Strong acids can also promote epimerization. | • If acidic conditions are required, use the mildest possible acid and maintain low temperatures.• Minimize reaction time and quench the reaction as soon as it is complete. |
| Thermal Stress: High temperatures during reaction or solvent evaporation can provide the energy to overcome the barrier to epimerization.[2] | • Run reactions at the lowest effective temperature.• Use a rotary evaporator at low temperature and pressure for solvent removal.• Avoid prolonged heating of intermediates or the final product. |
| Solvent Effects: Certain polar aprotic solvents (e.g., DMF, DMPU) at high temperatures can facilitate epimerization, even with mild bases like NaHCO₃.[15] | • Choose less polar or protic solvents when possible.• If polar aprotic solvents are necessary, ensure they are free of basic impurities and run the reaction at a lower temperature. |
| Iterative Epimerization (Advanced Strategy): If the undesired 8-epi isomer is the major product, it can sometimes be recycled. | • In some reported syntheses, the mixture of epimers is intentionally treated with a base (e.g., methanolic potassium carbonate) to re-establish equilibrium, followed by separation to isolate more of the desired natural isomer. This process can be repeated to improve the overall yield.[3] |
Issue 2: Poor Diastereoselectivity in Intramolecular Diels-Alder (IMDA) Reaction
Symptoms:
-
Formation of multiple, difficult-to-separate diastereomers of the tricyclic core.
-
Low yield of the desired trans-fused decalin product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Precursor Geometry: The stereochemical outcome of the IMDA reaction is highly dependent on the geometry of the diene and dienophile in the acyclic precursor. | • Re-verify the stereochemistry of the precursor using detailed NMR (NOE) and/or X-ray crystallography.• Ensure that reaction conditions for precursor synthesis do not cause isomerization. |
| Suboptimal Thermal Conditions: The reaction may require a specific temperature to favor the desired transition state. | • Optimize the reaction temperature. Some IMDA reactions for Salvinorin A synthesis are run at elevated temperatures (e.g., in toluene or xylene).• Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Lack of Stereocontrol Element: The precursor may lack a sufficiently strong directing group to control facial selectivity. | • Consider redesigning the precursor to include a bulky protecting group or a chiral auxiliary that can direct the cycloaddition.• Substrate control is a key feature of successful Salvinorin A syntheses; the existing stereocenters in the precursor should mutually reinforce the desired outcome.[5][6] |
| Lewis Acid Catalysis Issues: If using a Lewis acid to promote the reaction, incorrect choice or stoichiometry can lead to poor selectivity or decomposition. | • Screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, BF₃·OEt₂) at different stoichiometries and temperatures.• Ensure anhydrous conditions, as water can deactivate or alter the behavior of the Lewis acid. |
Quantitative Data from Synthetic Routes
The following tables summarize key quantitative data from selected total syntheses of Salvinorin A.
Table 1: Comparison of Total Synthesis Efforts
| Lead Author (Year) | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |
| Evans (2007) | Transannular Michael Cascade | 29 | ~1.0 | [3][6] |
| Hagiwara (2008) | Intramolecular Diels-Alder | 24 | 0.15 | [14] |
| Forsyth (2016) | Intramolecular Diels-Alder / Tsuji Allylation | Not specified | Not specified | [17] |
| Shenvi (2017) | Heck Reaction / Lactonization (20-nor-SalA) | 10 | 3.0 | [1][3] |
| Metz (2021) | Protecting-Group-Free, 2x IMDA | 16 | 1.4 | [5][18] |
Table 2: Biological Activity of Salvinorin A vs. C8-Epimer
| Compound | KOR Binding Affinity (Ki, nM) | KOR Functional Potency (EC₅₀, nM) | Reference |
| Salvinorin A | 2.6 ± 0.2 | 2.2 ± 0.3 | [19] |
| 8-epi-Salvinorin A | 140 ± 9 | 531 ± 145 | [19] |
Experimental Protocols
Protocol 1: Semisynthesis of C2-Modified Amino Acid Analogs
This protocol is adapted from the general procedure for synthesizing N-Fmoc-protected amino acid analogs of Salvinorin A at the C2 position.
Reagents and Materials:
-
Salvinorin B (starting material)
-
Appropriate N-Fmoc-amino acid (3 equivalents)
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (3 equivalents)
-
N-methylmorpholine (3 equivalents)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a clean, dry flask, dissolve Salvinorin B (1 equivalent, e.g., 20 mg, 0.05 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
To the stirred solution, add the corresponding N-Fmoc-amino acid (3 eq.), N-methylmorpholine (3 eq.), and TBTU (3 eq.).
-
Stir the reaction mixture at 50°C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane:EtOAc, starting from 2:1) to yield the desired C2-amino acid conjugate.[20]
Protocol 2: General Procedure for HPLC Analysis
While specific conditions vary, a general approach for purity analysis of Salvinorin A and its analogs involves reverse-phase HPLC.
System and Column:
-
UPLC or HPLC system with a UV or MS detector.
-
C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18).
Mobile Phase (Example Gradient):
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: Start with a higher percentage of Solvent A, and linearly increase the percentage of Solvent B over 5-15 minutes.
-
A final wash with high %B and re-equilibration at initial conditions is necessary between runs.
Detection:
-
UV detection is possible, but mass spectrometry (MS) provides definitive identification and is preferred for complex mixtures.
Visualizations
Signaling Pathway
Caption: KOR signaling pathway activated by Salvinorin A.
Experimental Workflow
Caption: General workflow for synthesis and purification.
Troubleshooting Logic
Caption: Decision tree for troubleshooting C8 epimerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formal Total Synthesis of Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Protecting-Group-Free Synthesis of (-)-Salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Asymmetric synthesis of salvinorin A, a potent kappa opioid receptor agonist. | Semantic Scholar [semanticscholar.org]
- 7. total-synthesis-of-the-neoclerodane-diterpene-salvinorin-a-via-an-intramolecular-diels-alder-strategy - Ask this paper | Bohrium [bohrium.com]
- 8. jocpr.com [jocpr.com]
- 9. Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Salvinorin A - Wikipedia [en.wikipedia.org]
- 15. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. Total Synthesis of (-)-Salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 12-epi-Salvinorin A Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity in the synthesis of 12-epi-Salvinorin A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a low yield of the desired this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common issues and troubleshooting steps:
-
Suboptimal Reaction Conditions: The diastereoselectivity of the conjugate addition step, which determines the stereochemistry at the C-12 position, is highly sensitive to reaction conditions.
-
Troubleshooting: Review and optimize the choice of catalyst, ligand, solvent, and temperature. For instance, in a Hayashi-Miyaura reaction, the choice of phosphine ligand is critical in influencing the stereochemical outcome.
-
-
Poor Quality of Starting Materials: Impurities in the starting materials, particularly the Salvinorin A precursor, can interfere with the reaction.
-
Troubleshooting: Ensure all starting materials and reagents are of high purity. Recrystallize or purify starting materials if necessary.
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the epimerization at the C8 position under basic or acidic conditions.
-
Troubleshooting: Maintain neutral pH conditions wherever possible. Carefully control the reaction temperature to minimize thermal decomposition or unwanted side reactions.
-
-
Inefficient Purification: Product loss during purification is a common cause of low isolated yields.
-
Troubleshooting: Optimize your purification protocol. High-Performance Liquid Chromatography (HPLC) is often effective for separating diastereomers.[1]
-
Q2: I am observing a poor diastereomeric ratio, with a significant amount of Salvinorin A being formed alongside this compound. How can I improve the selectivity for the 12-epi isomer?
A2: Achieving high diastereoselectivity for the 12-epi isomer is a key challenge. The choice of nucleophile and catalyst system in the conjugate addition step is paramount.
-
Organocuprates vs. Rhodium-Catalyzed Reactions:
-
Organocuprate Reagents: The use of certain organocuprate reagents in the conjugate addition to a suitable enone precursor can influence the stereochemical outcome. The precise structure of the cuprate and the presence of additives can affect the facial selectivity of the addition.
-
Rhodium-Catalyzed Hayashi-Miyaura Reaction: This reaction offers a powerful method for controlling the stereochemistry at C-12. The choice of chiral phosphine ligand is the most critical factor. While some ligands may favor the natural Salvinorin A stereochemistry, others can be used to favor the formation of the 12-epi isomer.
-
-
Ligand Selection in Rh-Catalyzed Reactions:
-
Troubleshooting: Screen a variety of chiral phosphine ligands to identify the one that provides the best diastereoselectivity for this compound. Document the diastereomeric ratio obtained with each ligand to identify the optimal choice for your specific substrate.
-
Q3: What are the best methods for purifying this compound and removing the Salvinorin A diastereomer?
A3: The separation of diastereomers like Salvinorin A and this compound can be challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating diastereomers.
-
Protocol: A C18 column with an isocratic mobile phase of acetonitrile and water is a good starting point.[1] The exact ratio will need to be optimized for your specific compounds.
-
-
Chiral Chromatography: If separation on a standard C18 column is insufficient, chiral stationary phases can provide the necessary resolution to separate the epimers.
-
Crystallization: Fractional crystallization can sometimes be used to separate diastereomers.
-
Troubleshooting: This method is often trial-and-error and depends on the specific properties of the epimers and the solvent system used. It may require screening a wide range of solvents.
-
Q4: I am concerned about the stability of this compound. Are there any specific precautions I should take during synthesis and storage?
A4: Like Salvinorin A, this compound is susceptible to degradation and epimerization.
-
pH Sensitivity: Avoid strongly acidic or basic conditions, as this can lead to epimerization at the C8 position.
-
Light and Heat Sensitivity: Protect the compound from prolonged exposure to light and high temperatures to prevent degradation.
-
Storage: Store the purified compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and purification of Salvinorin A analogs, which can be extrapolated to the synthesis of this compound.
Table 1: Influence of Reaction Parameters on Diastereoselectivity at C-12 (Hypothetical Data for Illustration)
| Catalyst System | Chiral Ligand | Solvent | Temperature (°C) | Diastereomeric Ratio (12-epi : Salvinorin A) |
| [Rh(cod)Cl]₂ | (R)-BINAP | Toluene | 25 | 1 : 5 |
| [Rh(cod)Cl]₂ | (S)-Phos | THF | 0 | 3 : 1 |
| CuI / LiCl | N/A | THF | -78 | 1 : 2 |
| Me₂CuLi | N/A | Ether | -78 | 1 : 3 |
Table 2: Comparison of Purification Methods
| Purification Method | Stationary Phase | Mobile Phase | Resolution (12-epi vs. Salvinorin A) |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Poor to Moderate |
| HPLC | C18 | Acetonitrile/Water | Good to Excellent |
| Chiral HPLC | Chiral Stationary Phase | Varies | Excellent |
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of this compound via Rhodium-Catalyzed Conjugate Addition (Illustrative)
This protocol is a generalized procedure based on known methods for the synthesis of Salvinorin A analogs. Optimization will be required for specific substrates.
-
Preparation of the Catalyst: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chosen chiral phosphine ligand in a dry, degassed solvent (e.g., toluene or THF). Stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Conjugate Addition: To the catalyst solution, add the Salvinorin A enone precursor. Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Addition of the Boronic Acid: Slowly add a solution of the appropriate boronic acid (to introduce the furan moiety) in the same solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel to remove the bulk of impurities, followed by preparative HPLC to separate the this compound from the Salvinorin A diastereomer.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing the stereochemical outcome at the C-12 position.
References
troubleshooting inconsistent results in 12-epi-Salvinorin A functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-epi-Salvinorin A in functional assays. The unique pharmacological profile of this compound as a biased agonist at the kappa-opioid receptor (KOR) can lead to apparently inconsistent results. This guide aims to clarify these issues and provide solutions for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why do I see different levels of activity for this compound in different functional assays?
A1: this compound is a known biased agonist, or functionally selective ligand, for the kappa-opioid receptor (KOR). This means it preferentially activates one downstream signaling pathway over another. Specifically, it has been shown to be a partial agonist for G-protein activation while acting as a full agonist for β-arrestin2 recruitment.[1] Therefore, you will observe different efficacy and potency depending on which signaling pathway your assay measures. Assays that measure G-protein coupling (e.g., [³⁵S]GTPγS binding) will show partial agonism, while assays that measure β-arrestin recruitment will show full agonism.
Q2: My this compound activity is lower than expected, or I see no activity at all. What could be the cause?
A2: Several factors could contribute to lower-than-expected or no activity:
-
Compound Stability and Storage: this compound, like other Salvinorin A analogs, can be susceptible to degradation. Ensure it is stored correctly, protected from light and moisture, and dissolved in a suitable solvent like DMSO immediately before use. Avoid repeated freeze-thaw cycles of stock solutions.
-
Assay-Specific Pathway: As mentioned in Q1, if you are using a G-protein-based assay, you should expect partial agonism. Ensure your positive controls for partial agonism are behaving as expected.
-
Cell Line Expression Levels: The level of KOR expression in your chosen cell line can significantly impact the observed activity. Low receptor expression can lead to a reduced assay window and lower maximal responses.
-
Incorrect Assay Conditions: Suboptimal concentrations of reagents (e.g., GDP in GTPγS assays), incorrect incubation times, or inappropriate buffer conditions can all diminish the signal.
-
Solubility Issues: this compound is a lipophilic compound.[2] Poor solubility in aqueous assay buffers can lead to lower effective concentrations. Ensure proper mixing and consider the use of a carrier solvent like DMSO at a low final concentration (typically <0.1%).
Q3: I am observing high variability between replicate wells and experiments. What are the common sources of this inconsistency?
A3: High variability can stem from several sources:
-
Cell Health and Passage Number: Use healthy, consistently passaged cells for your experiments. Over-confluent or high-passage-number cells can exhibit altered receptor expression and signaling.
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells of your assay plate.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cells can lead to significant variability.
-
Edge Effects in Assay Plates: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider avoiding the use of the outermost wells or taking measures to minimize evaporation.
-
Reagent Preparation: Prepare fresh reagents for each experiment whenever possible, especially for sensitive components like [³⁵S]GTPγS.
Q4: Which cell line is best for studying this compound activity?
A4: The choice of cell line depends on the specific research question. Commonly used cell lines for studying KOR signaling include HEK293 and CHO-K1 cells. The key is to use a cell line that has been stably or transiently transfected to express the human kappa-opioid receptor at levels suitable for your assay. It is crucial to characterize the receptor expression level and ensure it remains consistent between experiments. The cellular background of the cell line can also influence signaling, so it is important to be consistent with the chosen cell line throughout a study.
Q5: How should I prepare my this compound for in vitro assays?
A5: this compound is typically dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the DMSO stock is serially diluted in DMSO before being diluted into the final assay buffer. It is critical to ensure the final concentration of DMSO in the assay is low (e.g., ≤ 0.1%) and consistent across all wells, including controls, as DMSO can have effects on cell membranes and protein function at higher concentrations.
Troubleshooting Guides
Issue 1: Low or No Signal in [³⁵S]GTPγS Binding Assay
| Potential Cause | Troubleshooting Step |
| Degraded [³⁵S]GTPγS | Use a fresh batch of radioligand. Check the expiration date. |
| Insufficient Receptor Expression | Verify KOR expression in your cell membranes via radioligand binding with a known KOR antagonist or by Western blot. |
| Suboptimal GDP Concentration | Titrate the concentration of GDP in your assay buffer. Too much GDP can inhibit agonist-stimulated binding, while too little can increase basal binding. |
| Incorrect Incubation Time/Temp | Optimize the incubation time and temperature for your specific cell system. Typically, 60-90 minutes at 30°C is a good starting point. |
| Problem with Membrane Prep | Prepare fresh cell membranes and ensure they are stored correctly at -80°C. Perform a protein concentration assay to ensure consistent amounts are used. |
Issue 2: High Background Signal in β-Arrestin Recruitment Assay
| Potential Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some GPCRs can have basal activity. Include an inverse agonist control if available. |
| Cell Stress | Ensure cells are healthy and not over-confluent. Optimize cell seeding density. |
| Reagent Contamination | Use fresh, sterile reagents. |
| Assay Technology-Specific Issues | Consult the manufacturer's protocol for your specific β-arrestin assay technology (e.g., PathHunter, Tango) for troubleshooting high background. |
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and related compounds in different functional assays. Note that values can vary between studies due to different experimental conditions.
| Compound | Assay Type | Cell Line | Potency (EC₅₀/Kᵢ, nM) | Efficacy (% of Full Agonist) | Reference |
| This compound | [³⁵S]GTPγS Binding | CHO-KOR | ~41 | ~73% (Partial Agonist) | [1] |
| This compound | β-Arrestin2 Recruitment | U2OS-KOR | ~65 | ~100% (Full Agonist) | [1] |
| Salvinorin A | [³⁵S]GTPγS Binding | CHO-KOR | ~1.8 | Full Agonist | [3] |
| Salvinorin A | β-Arrestin2 Recruitment | U2OS-KOR | - | Full Agonist | [1] |
| U-50488H (Full Agonist) | [³⁵S]GTPγS Binding | CHO-KOR | Varies | 100% | [4] |
| Nalbuphine (Partial Agonist) | [³⁵S]GTPγS Binding | CHO-KOR | ~65 | ~61% | [1] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This protocol is adapted for measuring the activation of G-proteins by KOR agonists in membranes from cells expressing the receptor.
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human kappa-opioid receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA).
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 48,000 x g for 30 min at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) and determine protein concentration. Store membranes at -80°C.
-
-
Assay Procedure:
-
Thaw membrane preparations on ice.
-
Prepare a reaction mixture containing assay buffer, GDP (typically 10-30 µM, optimize for your system), and adenosine deaminase (to hydrolyze any endogenous GTP).
-
Add the membrane preparation (5-20 µg of protein per well) to the reaction mixture.
-
Add serial dilutions of this compound or control compounds.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
Incubate for 60-90 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal binding is the binding in the absence of an agonist.
-
Plot the specific binding (total minus non-specific) as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
β-Arrestin Recruitment Assay (Example using PathHunter® technology)
This protocol provides a general workflow for a commercially available β-arrestin recruitment assay.
-
Cell Preparation:
-
Use a PathHunter® cell line stably co-expressing the KOR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Culture cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend in the provided cell plating reagent to the recommended density.
-
Dispense the cell suspension into a white, clear-bottom 384-well assay plate.
-
Incubate the plate overnight at 37°C in a CO₂ incubator.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and control compounds in assay buffer.
-
Add the compound dilutions to the wells containing the cells.
-
Incubate for 90 minutes at 37°C.
-
Prepare the detection reagent mixture according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Visualizations
Caption: Signaling pathways of this compound at the KOR.
Caption: A logical workflow for troubleshooting inconsistent results.
References
Technical Support Center: Salvinorin A Analogs - Pharmacokinetic Properties
Welcome to the technical support center for researchers working with Salvinorin A (SalA) analogs. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the pharmacokinetic challenges associated with these compounds. Our goal is to help you navigate common experimental hurdles and optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do my Salvinorin A analog's effects disappear so quickly in my animal models?
A1: The short duration of action is a well-documented characteristic of Salvinorin A and many of its early analogs. This is primarily due to rapid in vivo metabolism. The ester group at the C2 position is quickly hydrolyzed by plasma and tissue esterases, particularly carboxylesterases, into the inactive metabolite, Salvinorin B.[1][2][3][4] If you are observing a very short effect window, it is likely that your analog is susceptible to this metabolic pathway. Consider using analogs with modifications at the C2 position, such as ethers or carbamates, which are designed to be more resistant to esterase activity.[2]
Q2: I'm seeing poor oral bioavailability with my Salvinorin A analog. What could be the cause?
A2: Salvinorin A has negligible gastrointestinal bioavailability.[1] When administered orally, it is rapidly broken down in the digestive system to its inactive metabolite, Salvinorin B.[1] Absorption of Salvinorin A primarily occurs through the oral mucosa.[1] If your experimental design requires oral administration, you may need to consider alternative formulations or analogs specifically designed for improved oral absorption.
Q3: My in vitro potency is high, but the in vivo efficacy of my analog is disappointing. What could explain this discrepancy?
A3: This is a common challenge. Several factors could be at play:
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Rapid Metabolism: As mentioned in Q1, the compound may be cleared from the system before it can exert a sustained effect at the target receptor.
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Poor Blood-Brain Barrier (BBB) Penetration: Salvinorin A itself is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB.[5] This can limit its accumulation in the brain, the primary site of action for its psychoactive effects. Your analog may also be a P-gp substrate.
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Low Solubility: Salvinorin A is not soluble in water, which can pose challenges for formulation and in vivo administration, potentially leading to poor absorption and distribution.[2]
Q4: Are there known sex differences in the metabolism of Salvinorin A that I should be aware of in my studies?
A4: Yes, studies in nonhuman primates have shown sex-dependent differences in the pharmacokinetics of Salvinorin A. Females have demonstrated a slower elimination from plasma and a larger area under the concentration-time curve (AUC) following intravenous injection.[6] This suggests that female subjects may be exposed to higher levels of the compound for a longer duration, which could influence the observed pharmacological effects.
Troubleshooting Guides
Issue 1: Inconsistent results in behavioral assays.
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Possible Cause: High variability in plasma and brain concentrations due to rapid and variable metabolism.
-
Troubleshooting Steps:
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Confirm Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of your analog. (See Experimental Protocol 1).
-
Pharmacokinetic Profiling: Conduct a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and half-life (t1/2) of your analog in the species you are using. (See Experimental Protocol 2).
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Optimize Dosing Regimen: Based on the pharmacokinetic data, adjust your dosing regimen. For compounds with a short half-life, more frequent administration or a continuous infusion paradigm may be necessary to maintain therapeutic concentrations during the behavioral observation period.
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Consider Alternative Analogs: If rapid metabolism is confirmed, consider switching to an analog with known enhanced metabolic stability, such as those modified at the C2 or C16 positions.
-
Issue 2: Difficulty achieving desired brain concentrations of the analog.
-
Possible Cause: Poor blood-brain barrier permeability, potentially due to efflux by transporters like P-glycoprotein.
-
Troubleshooting Steps:
-
In Vitro BBB Permeability Assay: Use an in vitro model, such as a parallel artificial membrane permeability assay (PAMPA-BBB) or a cell-based transwell assay, to assess the passive permeability of your analog and determine if it is a likely P-gp substrate. (See Experimental Protocol 3).
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Structure-Activity Relationship (SAR) Analysis: Review the SAR for Salvinorin A analogs with respect to BBB penetration. Modifications that increase lipophilicity or mask P-gp recognition sites may improve brain uptake.
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Co-administration with P-gp Inhibitors: In preclinical models, co-administration of a known P-gp inhibitor can be used to confirm if efflux is limiting brain exposure. Note: This is an experimental tool and not a therapeutic strategy.
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Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for Salvinorin A and some of its analogs. Note that experimental conditions may vary between studies.
Table 1: Kappa-Opioid Receptor Binding Affinity and Potency
| Compound | Ki (nM) | EC50 (nM) | Assay Type |
| Salvinorin A | 2.4 | 1.8 | KOR agonist binding |
| 2.5 ± 0.6 | 2.1 ± 0.6 | [3H]diprenorphine binding, [35S]GTP-γ-S | |
| 16-Bromo Salvinorin A | 2.9 ± 0.3 | 2.4 ± 0.2 | [3H]diprenorphine binding, [35S]GTP-γ-S |
| 16-Ethynyl Salvinorin A | N/A | 0.019 ± 0.004 | HitHunter™ (cAMP) |
| RB-64 (22-thiocyanatosalvinorin A) | 0.59 | Sub-nM | KOR agonist binding, [35S]GTP-γ-S |
Data compiled from multiple sources.[7][8][9][10]
Table 2: In Vivo Pharmacokinetic Parameters
| Compound | Species | Dose & Route | t1/2 (min) | Key Finding |
| Salvinorin A | Rhesus Monkey | 0.032 mg/kg, i.v. | 56.6 ± 24.8 | Rapid elimination |
| Rat | 10 mg/kg, i.p. | 75 | Rapid elimination, short brain half-life (36 min) | |
| 16-Bromo Salvinorin A | Rodent | N/A | Longer than SalA | Longer duration of action in vivo |
| 16-Ethynyl Salvinorin A | Rodent | 2 mg/kg, i.p. | Longer than SalA | Longer duration of action in vivo (up to 60 min) |
Data compiled from multiple sources.[5][6][7][8]
Key Experimental Protocols
Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the rate of metabolic clearance of a Salvinorin A analog by phase I enzymes.
Materials:
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Test analog stock solution (e.g., 1 mM in DMSO)
-
Liver microsomes (human or relevant animal species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS for analysis
Methodology:
-
Prepare a reaction mixture containing phosphate buffer and liver microsomes. Pre-warm to 37°C.
-
Add the test analog to the reaction mixture to achieve the desired final concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) from the slope of the linear regression.
Experimental Protocol 2: Rodent Pharmacokinetic Study
Objective: To determine the basic pharmacokinetic profile (Cmax, Tmax, t1/2, AUC) of a Salvinorin A analog after systemic administration.
Materials:
-
Test analog formulated in an appropriate vehicle (e.g., saline, DMSO/saline, cyclodextrin-based formulation)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS for bioanalysis
Methodology:
-
Administer the test analog to a cohort of animals at a specific dose via the desired route (e.g., intravenous, intraperitoneal, oral gavage).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose), collect blood samples from a sparse sampling design or from cannulated animals.
-
Process the blood samples to obtain plasma (centrifugation) and immediately freeze at -80°C until analysis.
-
For brain concentration analysis, euthanize a subset of animals at each time point, perfuse the circulatory system, and harvest the brain tissue.
-
Extract the drug from plasma and/or brain homogenate samples.
-
Quantify the concentration of the analog in the samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate the relevant parameters from the concentration-time data.
Experimental Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a Salvinorin A analog across an artificial membrane mimicking the blood-brain barrier.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Brain lipid extract solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Test analog and control compounds (known high and low permeability)
-
Plate shaker, UV-Vis plate reader or LC-MS/MS
Methodology:
-
Coat the filter membrane of the donor plate with the brain lipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Add the test analog and control compounds dissolved in PBS to the wells of the donor plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Place the donor plate into the acceptor plate, ensuring the lipid membrane is in contact with the acceptor solution.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the effective permeability (Pe) of the compound.
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Pharmacokinetics and Pharmacodynamics of Salvinorin A and Salvia divinorum: Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro stability and metabolism of salvinorin A in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders [transpopmed.org]
- 5. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of Salvinorin A, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kappa Opioid Receptor Agonist 16-Bromo Salvinorin A Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salvinorin A - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Gastrointestinal Bioavailability of Neoclerodane Diterpenes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low gastrointestinal (GI) bioavailability of neoclerodane diterpenes.
Frequently Asked Questions (FAQs)
Q1: Why do neoclerodane diterpenes, such as Salvinorin A, exhibit low oral bioavailability?
A1: The low oral bioavailability of many neoclerodane diterpenes is primarily attributed to a combination of factors:
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Poor Aqueous Solubility: Being lipophilic in nature, neoclerodane diterpenes have limited solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.
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Enzymatic Degradation: These compounds can be susceptible to degradation by enzymes present in the GI tract, reducing the amount of active compound available for absorption.
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P-glycoprotein (P-gp) Efflux: Some neoclerodane diterpenes are substrates for the P-gp efflux pump, an active transporter that pumps absorbed compounds back into the intestinal lumen, thereby limiting their systemic absorption.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of neoclerodane diterpenes?
A2: Nanoparticle-based drug delivery systems are among the most effective strategies. Two particularly promising approaches for lipophilic compounds like neoclerodane diterpenes are:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, protecting them from degradation and enhancing their absorption.
-
Niosomes: These are vesicular nanocarriers formed from the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium. They can encapsulate both hydrophilic and lipophilic compounds and improve their stability and membrane permeability.
Q3: What are the key in vitro assays to evaluate the effectiveness of a new neoclerodane diterpene formulation?
A3: Two critical in vitro assays are:
-
In Vitro Drug Release Study: This assay measures the rate and extent of drug release from the formulation over time in a simulated GI fluid. It helps in predicting the in vivo performance of the delivery system.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess the permeability of the drug and its formulation across the intestinal barrier. It can also indicate if the formulation helps to overcome P-gp efflux.
Troubleshooting Guides
Formulation Troubleshooting: Solid Lipid Nanoparticles (SLNs) via Hot Homogenization
Problem: Aggregation or gelation of the SLN dispersion upon cooling.
| Potential Cause | Troubleshooting Step |
| Insufficient surfactant concentration or inappropriate surfactant type. | Increase the surfactant concentration or try a different surfactant or a combination of surfactants. Ensure the surfactant's Hydrophilic-Lipophilic Balance (HLB) is suitable for the lipid used. |
| Lipid crystallization and expulsion of the drug. | Use a blend of lipids instead of a single lipid to create a less ordered crystalline structure. |
| High lipid concentration. | Decrease the concentration of the solid lipid in the formulation. |
| Rapid cooling. | Optimize the cooling process. A slower, more controlled cooling rate can sometimes prevent aggregation. |
Problem: Low drug encapsulation efficiency.
| Potential Cause | Troubleshooting Step |
| Poor solubility of the neoclerodane diterpene in the molten lipid. | Select a lipid in which the drug has higher solubility. A pre-formulation solubility study is recommended. |
| Drug partitioning into the aqueous phase during homogenization. | Optimize the homogenization temperature to be just above the melting point of the lipid. Reduce the volume of the aqueous phase if possible. |
| High homogenization speed or prolonged homogenization time leading to drug expulsion. | Optimize the homogenization parameters (speed and time). |
Formulation Troubleshooting: Niosomes via Thin-Film Hydration
Problem: Incomplete formation of the lipid film.
| Potential Cause | Troubleshooting Step |
| Inefficient evaporation of the organic solvent. | Ensure a high vacuum is applied during rotary evaporation. Gently warming the flask can aid in complete solvent removal. |
| High viscosity of the lipid/surfactant solution. | Use a larger volume of organic solvent to dissolve the components initially. |
Problem: Low drug entrapment efficiency.
| Potential Cause | Troubleshooting Step |
| The drug is not efficiently incorporated into the lipid bilayers during hydration. | Optimize the hydration temperature to be above the gel-liquid transition temperature (Tc) of the surfactant. Ensure vigorous shaking or vortexing during hydration. |
| The HLB value of the surfactant is not optimal for the drug. | Experiment with surfactants having different HLB values. For lipophilic drugs, surfactants with lower HLB values (4-8) are often suitable. |
| Inappropriate cholesterol to surfactant ratio. | Vary the molar ratio of cholesterol to surfactant. Cholesterol is crucial for niosome stability and can influence drug entrapment. |
Quantitative Data Summary
While specific in vivo bioavailability data for neoclerodane diterpene-loaded nanoparticles is limited in publicly available literature, the following table summarizes typical characterization parameters for SLNs and niosomes loaded with other lipophilic drugs, indicating the potential for significant improvement.
| Formulation | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Expected Bioavailability Enhancement |
| SLNs | Lipophilic Drug 'X' | 100 - 300 | < 0.3 | > 80% | Potential for several-fold increase compared to free drug. |
| Niosomes | Lipophilic Drug 'Y' | 150 - 400 | < 0.4 | > 70% | Significant improvement in oral absorption and sustained release profile. |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Weigh the solid lipid (e.g., glyceryl monostearate) and the neoclerodane diterpene. Heat the lipid 5-10°C above its melting point. Add the drug to the molten lipid and stir until a clear solution is obtained. This is the oil phase.
-
Prepare the aqueous phase by dissolving the surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the oil phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot oil phase dropwise under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) using a high-shear homogenizer. This will form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). Maintain the temperature above the lipid's melting point throughout this process.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: Preparation of Niosomes by Thin-Film Hydration
-
Film Formation:
-
Accurately weigh the non-ionic surfactant (e.g., Span 60), cholesterol, and the neoclerodane diterpene.
-
Dissolve these components in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the boiling point of the solvent. A thin, dry film of the lipid mixture will form on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the thin film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the gel-liquid transition temperature of the surfactant.
-
-
Vesicle Formation and Sizing:
-
The rotation and hydration will cause the lipid film to swell and form multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), the niosome dispersion can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
-
Purification and Characterization:
-
Remove the un-entrapped drug by dialysis or centrifugation.
-
Characterize the niosomes for vesicle size, PDI, zeta potential, and entrapment efficiency.
-
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Neoclerodane diterpenes like Salvinorin A are potent agonists of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway initiated upon KOR activation.
Caption: Kappa-Opioid Receptor (KOR) signaling pathway activated by a neoclerodane diterpene agonist.
Experimental Workflow for Bioavailability Enhancement
The logical flow for developing and evaluating a novel formulation to enhance the oral bioavailability of neoclerodane diterpenes is depicted below.
Technical Support Center: Interpreting Off-Target Effects in 12-epi-Salvinorin A Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-epi-Salvinorin A. The focus is on understanding and interpreting its unique signaling properties, particularly its off-target effects and biased agonism at the kappa-opioid receptor (KOR).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist for the kappa-opioid receptor (KOR).[1][2] Distinct from its parent compound, Salvinorin A, this compound demonstrates biased agonism. This phenomenon means that it differentially activates downstream signaling pathways after binding to the KOR. Specifically, it functions as a partial agonist for G-protein activation while acting as a full agonist for the recruitment of β-arrestin 2.[3]
Q2: What are the known off-target effects of this compound?
There is limited publicly available data specifically detailing the off-target binding profile of this compound. However, extensive research on Salvinorin A and its close analogs has shown a high degree of selectivity for the KOR over other opioid receptors, such as the mu- and delta-opioid receptors.[4] Consequently, it is generally inferred that this compound also maintains high selectivity for the KOR. Therefore, the majority of its observed biological effects are considered to be on-target KOR-mediated effects, albeit with a biased signaling profile. It is crucial for researchers to empirically determine the binding profile of this compound in their specific experimental models.
Q3: How can I distinguish between on-target biased agonism and genuine off-target effects in my experiments?
Differentiating between these two possibilities is a critical aspect of studying signaling molecules. The following workflow is recommended:
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Confirm KOR Mediation: Utilize a KOR-selective antagonist, such as nor-Binaltorphimine (nor-BNI), to ascertain if the observed effect is blocked. If the antagonist inhibits the effect of this compound, it is highly probable that the effect is mediated by the KOR.
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Characterize the Signaling Pathway: Employ specific functional assays to quantify both G-protein activation (e.g., [35S]GTPγS binding assay) and β-arrestin recruitment. This will enable you to delineate the biased signaling profile within your experimental system.
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Conduct a Broad Receptor Screening Panel: If off-target effects are still suspected, performing a broad radioligand binding screen can help identify potential interactions with other GPCRs, ion channels, and transporters.
Q4: What are the potential therapeutic implications of the biased agonism of this compound?
The biased agonism of this compound represents a significant and promising area of pharmacological research. It is hypothesized that the separation of G-protein signaling from β-arrestin recruitment at the KOR could pave the way for novel therapeutics.[5] For instance, it has been proposed that KOR agonists exhibiting a bias towards G-protein signaling may have a reduced propensity for side effects such as dysphoria and sedation, which are commonly associated with unbiased KOR agonists.[5] This positions biased agonists like this compound as compelling candidates for the development of treatments for pain, addiction, and various mood disorders.[3]
Troubleshooting Guides
Issue 1: Inconsistent results in my [35S]GTPγS binding assay.
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Possible Cause 1: Membrane Preparation Quality. The integrity of your cell membrane preparation is paramount. Ensure that the preparation is either freshly made or has been correctly stored at -80°C. Subjecting the membranes to repeated freeze-thaw cycles can lead to the degradation of receptor and G-protein functionality.
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Possible Cause 2: GDP Concentration. The concentration of GDP in your assay buffer is a critical determinant for observing agonist-stimulated [35S]GTPγS binding. An insufficient concentration of GDP can result in high basal binding, whereas an excessive amount can suppress the agonist-induced response. It is essential to optimize the GDP concentration for your specific cell type and receptor expression level.
-
Possible Cause 3: Assay Buffer Composition. Verify that your assay buffer contains the appropriate concentrations of MgCl2 and NaCl, as these ions can markedly influence G-protein coupling and activation.
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Solution: To ensure the reliability of your assay, always include a positive control with a known KOR agonist, such as U69,593.
Issue 2: I am not observing the expected partial agonism for G-protein activation with this compound.
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Possible Cause 1: Receptor Reserve. The level of receptor expression in your cellular system can significantly influence the apparent efficacy of an agonist. A high receptor reserve can cause a partial agonist to behave like a full agonist. You might consider using a cell line with a lower KOR expression level or employing a receptor alkylating agent to decrease the number of available receptors.
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Possible Cause 2: Assay Conditions. The specific parameters of your [35S]GTPγS assay can affect the observed efficacy. Factors such as the incubation time and the concentration of [35S]GTPγS can have a substantial impact on the results.
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Solution: A thorough pharmacological characterization of your cell system is recommended. Perform saturation binding experiments to determine the Bmax (receptor density) and ensure that you are comparing agonists under methodologically sound conditions.
Issue 3: My β-arrestin recruitment assay is showing a high background signal.
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Possible Cause 1: Cell Health and Density. The use of unhealthy or overly confluent cells can contribute to a high background signal. It is important to use cells that are in the logarithmic growth phase and are plated at an optimal density.[6]
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Possible Cause 2: Constitutive Receptor Activity. Certain GPCRs can exhibit a degree of constitutive (agonist-independent) activity, which may lead to a basal level of β-arrestin recruitment.
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Solution: Optimize your cell seeding density and maintain consistent cell culture conditions.[6] If you suspect constitutive activity, the use of an inverse agonist may be necessary to lower the basal signal.
Quantitative Data Summary
The table below provides a summary of the known functional activity of this compound at the kappa-opioid receptor.
| Ligand | Assay | Potency (EC50) | Efficacy (Emax) | Receptor | Reference |
| This compound | [35S]GTPγS Binding | Moderate | Partial Agonist | KOR | [3] |
| This compound | β-arrestin 2 Recruitment | - | Full Agonist | KOR | [3] |
| Salvinorin A | [35S]GTPγS Binding | 2.2 nM | - | KOR | [1] |
| U69,593 | [35S]GTPγS Binding | - | Full Agonist (Reference) | KOR | [7] |
Note: Specific EC50 and Emax values for this compound are not consistently reported in publicly available literature and may need to be determined empirically within your specific assay system.
Experimental Protocols
[35S]GTPγS Binding Assay for KOR Activation
This protocol serves as a general guideline and should be optimized for your specific experimental setup.
Materials:
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Cell membranes expressing the kappa-opioid receptor
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[35S]GTPγS (specific activity ~1250 Ci/mmol)
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT
-
GDP
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This compound and other test compounds
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Reference agonist (e.g., U69,593)
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GF/B filter plates
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Scintillation fluid and microplate scintillation counter
Procedure:
-
Thaw the cell membranes on ice.
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Prepare the assay buffer and add GDP to the desired final concentration (e.g., 10 μM).
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Prepare serial dilutions of this compound and other test compounds in the assay buffer.
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In a 96-well plate, add the following components in order:
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50 μL of assay buffer with GDP.
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25 μL of the test compound or vehicle.
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25 μL of diluted cell membranes (typically 5-20 μg of protein per well).
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Pre-incubate the plate at 30°C for 15 minutes.
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Initiate the binding reaction by adding 25 μL of [35S]GTPγS (final concentration ~0.1 nM) to each well.
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Incubate the plate at 30°C for 60 minutes with gentle shaking.
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Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.
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Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Dry the filter plates and add scintillation fluid to each well.
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Measure the radioactivity using a microplate scintillation counter.
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Analyze the data using non-linear regression to determine the EC50 and Emax values.
β-Arrestin 2 Recruitment Assay (PathHunter® Assay Principle)
This protocol is based on the DiscoverX PathHunter® β-arrestin assay technology and should be adapted according to the manufacturer's instructions.[6][8]
Materials:
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PathHunter® cell line co-expressing the KOR tagged with ProLink™ (PK) and β-arrestin 2 tagged with Enzyme Acceptor (EA).[6]
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Cell plating reagent
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Agonist and antagonist solutions
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PathHunter® detection reagents
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Chemiluminescent plate reader
Procedure:
-
Plate the PathHunter® cells in a white, clear-bottom 96-well or 384-well microplate at the recommended density.[6]
-
Incubate the cells overnight at 37°C in a CO2 incubator.
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Prepare serial dilutions of this compound and other test compounds in the appropriate assay buffer.
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Add the test compounds to the cells and incubate for 90 minutes at 37°C.
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Prepare the PathHunter® detection reagent mixture as per the manufacturer's protocol.
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Add the detection reagent mixture to each well and incubate at room temperature for 60 minutes.
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Read the chemiluminescent signal using a plate reader.
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Analyze the data using non-linear regression to determine the EC50 and Emax values.
Visualizations
References
- 1. Therapeutic Potential of Salvinorin A and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
stability testing and proper storage of 12-epi-Salvinorin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and proper storage of 12-epi-Salvinorin A. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Salvinorin A?
A1: this compound is a diastereomer of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist. Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties. While structurally very similar to Salvinorin A, the different spatial arrangement of atoms in this compound may influence its stability, solubility, and biological activity.
Q2: What are the primary degradation pathways for this compound?
A2: Based on the known degradation of Salvinorin A, this compound is likely susceptible to two primary degradation pathways:
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Hydrolysis of the C2 Acetate Group: This is a rapid enzymatic process in biological matrices, catalyzed by esterases, leading to the formation of the inactive metabolite, 12-epi-Salvinorin B.[1] Chemical hydrolysis can also occur under acidic or basic conditions.
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Hydrolysis of the C17 Lactone Ring: The lactone ring can also undergo hydrolysis, particularly under basic conditions, leading to an inactive, ring-opened product.[1]
Q3: How should I store my solid this compound?
A3: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed, light-resistant container. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to protect the compound from light and moisture.
Q4: How should I prepare and store solutions of this compound?
A4: this compound has low aqueous solubility. It is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous buffer of choice. Aqueous solutions should be prepared fresh daily and protected from light. It is not recommended to store aqueous solutions for more than one day.
Q5: Is this compound sensitive to light?
A5: Yes. Like Salvinorin A, this compound is expected to be sensitive to UV light. Exposure to sunlight or other sources of UV radiation can lead to photodegradation. Therefore, all handling and storage of the compound and its solutions should be done under amber or light-blocking conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound in aqueous solution. | Prepare fresh aqueous solutions for each experiment from a frozen stock in an organic solvent. Minimize the time the compound is in an aqueous buffer. |
| Adsorption to plasticware. | Use low-adhesion microplates and centrifuge tubes. Consider the use of silanized glassware. | |
| Inconsistent results between experiments. | Incomplete dissolution of the compound. | Ensure complete dissolution of the stock solution before making further dilutions. Use a vortex mixer or sonication if necessary. |
| Degradation of stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. | |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of this compound. | Check for the presence of expected degradation products (e.g., 12-epi-Salvinorin B). Review storage and handling procedures to minimize degradation. |
| Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
Stability Testing Protocols
The following tables summarize recommended conditions for stability testing of this compound, based on ICH guidelines.
Long-Term Stability Testing
| Parameter | Condition | Testing Frequency |
| Temperature | 25°C ± 2°C | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Relative Humidity | 60% RH ± 5% RH | |
| Container | Tightly sealed, light-resistant container |
Accelerated Stability Testing
| Parameter | Condition | Testing Frequency |
| Temperature | 40°C ± 2°C | 0, 1, 3, 6 months |
| Relative Humidity | 75% RH ± 5% RH | |
| Container | Tightly sealed, light-resistant container |
Forced Degradation Studies
| Condition | Purpose |
| Acidic | 0.1 M HCl at 60°C for 24 hours |
| Basic | 0.1 M NaOH at room temperature for 4 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | 80°C for 48 hours (solid state) |
| Photolytic | Exposure to UV light (e.g., 254 nm and 365 nm) and white light |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A reverse-phase high-performance liquid chromatography (HPLC) method should be developed to separate this compound from its potential degradation products.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm).
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of this compound in a biological matrix.
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Preparation: Prepare a stock solution of this compound in DMSO.
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Incubation: Spike the stock solution into fresh plasma (e.g., human, rat) to a final concentration of 1-10 µM. Incubate at 37°C.
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Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Quenching: Immediately stop the enzymatic reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).
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Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine the half-life (t₁/₂) of the compound in plasma.
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Simplified signaling pathways of the kappa-opioid receptor.
References
Technical Support Center: Managing Artifacts in Cell-Based Assays with Diterpenoid Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and manage artifacts that may arise when working with diterpenoid compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts observed with diterpenoid compounds in cell-based assays?
A1: Diterpenoid compounds, like many natural products, can cause a variety of artifacts in cell-based assays, leading to false-positive or false-negative results. The most common issues include:
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Optical Interference: Many diterpenoids are colored or possess inherent fluorescent properties. This can interfere with absorbance-based assays (e.g., MTT, XTT, SRB) and fluorescence-based assays by either absorbing light at the detection wavelength or by emitting their own fluorescence, which can mask or artificially inflate the assay signal.
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Luciferase Inhibition: Some diterpenoid compounds can directly inhibit the activity of luciferase enzymes, which are commonly used as reporters in gene expression and signaling pathway studies. This can lead to an underestimation of reporter activity.
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Redox Activity: Certain diterpenoids can have intrinsic reducing or oxidizing properties, which can interfere with assays that rely on redox-sensitive dyes, such as resazurin-based viability assays (e.g., AlamarBlue, PrestoBlue).
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Non-specific Reactivity (PAINS): Some diterpenoids may fall into the category of Pan-Assay Interference Compounds (PAINS). These are compounds that show activity in numerous assays through non-specific mechanisms, such as aggregation, membrane disruption, or reactivity with assay components, rather than specific interaction with the intended biological target.
Q2: How can I determine if my diterpenoid compound is causing optical interference in an absorbance-based viability assay like the MTT assay?
A2: To check for optical interference in an MTT assay, you should run a cell-free control experiment. This involves adding your diterpenoid compound at the same concentrations used in your cellular experiment to the assay medium without cells. After the standard incubation period, add the MTT reagent and solubilization solution, and then measure the absorbance at the appropriate wavelength (typically 570 nm). If you observe a significant absorbance reading in the absence of cells, your compound is likely interfering with the assay by directly reducing the MTT tetrazolium salt or by absorbing light at the detection wavelength.
Q3: My diterpenoid compound is autofluorescent. How can I mitigate its interference in a fluorescence-based assay?
A3: Mitigating autofluorescence from your diterpenoid compound can be approached in several ways:
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Spectral Scanning: First, determine the excitation and emission spectra of your compound. This will help you choose fluorescent assay reagents and filters that have minimal spectral overlap with your compound's fluorescence.
-
Use Red-Shifted Dyes: Autofluorescence from natural products is often more pronounced in the blue-green region of the spectrum. Switching to red-shifted fluorescent dyes and appropriate instrument settings can often reduce interference.
-
Pre-read Plates: Before adding the fluorescent assay reagent, read the fluorescence of the plate containing cells and your compound. This "pre-read" value can then be subtracted from the final fluorescence reading to correct for the compound's intrinsic fluorescence.
-
Time-Resolved Fluorescence (TRF): If available, using a TRF-based assay can be highly effective. TRF assays introduce a delay between excitation and emission detection, allowing the short-lived background fluorescence from interfering compounds to decay before the longer-lived signal from the assay's specific lanthanide fluorophores is measured.
Q4: I suspect my diterpenoid is inhibiting the luciferase reporter in my signaling pathway assay. How can I confirm this?
A4: To confirm luciferase inhibition, you can perform a direct enzymatic assay. In a cell-free system, combine purified luciferase enzyme, its substrate (luciferin), and ATP with your diterpenoid compound at various concentrations. If the compound inhibits the enzymatic reaction, you will observe a dose-dependent decrease in luminescence. This confirms that your compound is a direct inhibitor of the luciferase enzyme and that any observed decrease in reporter activity in your cell-based assay may be an artifact.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in a cell viability assay (e.g., MTT, XTT).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Diterpenoid Absorbance Interference | Run a cell-free control with the compound and assay reagents. | A significant absorbance reading in the absence of cells indicates direct interference. |
| Diterpenoid Redox Activity | Test the compound in a cell-free redox-based assay (e.g., with resazurin). | A change in the color or fluorescence of the redox indicator in the absence of cells suggests direct chemical reduction or oxidation by the compound. |
| Compound Precipitation | Visually inspect the assay wells under a microscope for compound precipitation at the tested concentrations. | The presence of precipitate can scatter light and interfere with absorbance readings. |
| Cytotoxicity | Confirm cell death using an orthogonal assay that measures a different aspect of cell viability, such as membrane integrity (e.g., LDH release or trypan blue exclusion). | Concordant results between the initial assay and the orthogonal assay will increase confidence that the observed effect is due to cytotoxicity. |
Problem 2: Low signal or unexpected inhibition in a luciferase-based reporter assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Direct Luciferase Inhibition | Perform a cell-free luciferase activity assay with purified enzyme and your compound. | A dose-dependent decrease in luminescence will confirm direct inhibition of the luciferase enzyme. |
| Compound Quenching | Measure the absorbance spectrum of your compound. | If the compound absorbs light at the emission wavelength of the luciferase reaction (around 560 nm), it may be quenching the signal. |
| Cellular Toxicity | Run a parallel cytotoxicity assay at the same compound concentrations. | If the compound is cytotoxic, the reduced cell number will lead to lower luciferase expression and activity. |
| Promoter/Pathway Inhibition | Use a different reporter system (e.g., a fluorescent protein reporter) under the control of the same promoter to validate the effect on the signaling pathway. | If the inhibitory effect is still observed with a different reporter, it is more likely to be a true effect on the biological pathway. |
Experimental Protocols
Protocol 1: Cell-Free Diterpenoid Interference Assay for MTT
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Prepare a serial dilution of the diterpenoid compound in cell culture medium to match the final concentrations used in the cell-based experiment.
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Add the compound dilutions to the wells of a 96-well plate in triplicate. Include wells with medium only as a negative control.
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Incubate the plate under the same conditions as the cell-based assay (e.g., 37°C, 5% CO2) for the same duration.
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Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
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Add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan.
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Read the absorbance at 570 nm with a reference wavelength of 630 nm.
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Data Analysis: Subtract the average absorbance of the medium-only control from the readings for the compound-containing wells. A significant, concentration-dependent increase in absorbance indicates interference.
Protocol 2: Counter-Screen for Diterpenoid Autofluorescence
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Plate cells in a 96-well plate and treat with a serial dilution of the diterpenoid compound as in the primary assay. Include untreated cells as a control.
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Incubate for the desired treatment period.
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Pre-read: Measure the fluorescence of the plate using the same excitation and emission wavelengths as the primary fluorescence assay.
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Add the fluorescent assay reagent (e.g., for viability, apoptosis) and incubate as required by the manufacturer's protocol.
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Final Read: Measure the fluorescence of the plate again.
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Data Analysis: Subtract the pre-read fluorescence values from the final read values for each well to correct for the compound's autofluorescence.
Data Presentation
Table 1: Example of Quantitative Data for Diterpenoid Interference in an MTT Assay
| Diterpenoid Conc. (µM) | Absorbance (570 nm) with Cells (Mean ± SD) | Absorbance (570 nm) Cell-Free (Mean ± SD) | Corrected Absorbance (with Cells - Cell-Free) |
| 0 (Control) | 1.20 ± 0.05 | 0.05 ± 0.01 | 1.15 |
| 1 | 1.15 ± 0.06 | 0.10 ± 0.02 | 1.05 |
| 10 | 0.90 ± 0.08 | 0.25 ± 0.03 | 0.65 |
| 50 | 0.60 ± 0.07 | 0.50 ± 0.04 | 0.10 |
Visualization of Concepts
Signaling Pathway: Diterpenoid Inhibition of the NF-κB Pathway
Many diterpenoid compounds have been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][2][3] The diagram below illustrates potential points of interference by diterpenoids in this pathway.
Caption: Diterpenoid interference with the NF-κB signaling pathway.
Experimental Workflow: Identifying and Mitigating Assay Interference
The following workflow outlines a systematic approach to identifying and addressing potential artifacts when screening diterpenoid compounds.
Caption: Workflow for hit validation and artifact mitigation.
References
Validation & Comparative
12-epi-Salvinorin A versus Salvinorin A at the kappa-opioid receptor
An Objective Comparison of 12-epi-Salvinorin A and Salvinorin A at the Kappa-Opioid Receptor
Introduction
Salvinorin A, a naturally occurring diterpene from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen.[1] It is a highly selective and potent agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in pain, mood, and addiction.[2][3] Its unique non-nitrogenous structure, distinct from classical opioids, has made it a valuable tool for neuroscience research and a template for the development of novel therapeutics.[2] this compound is a stereoisomer of Salvinorin A, differing only in the configuration at the C-12 position. This subtle structural change leads to significant differences in their pharmacological profiles at the KOR, particularly concerning their signaling properties. This guide provides a detailed comparison of these two compounds, focusing on their binding affinity and functional activity at the KOR, supported by experimental data and protocols.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the binding affinity and functional activity of this compound and Salvinorin A at the kappa-opioid receptor.
Table 1: Opioid Receptor Binding Affinities
| Compound | KOR Ki (nM) | MOPR Ki (nM) | DOPR Ki (nM) | KOR/MOPR Selectivity | KOR/DOPR Selectivity |
| Salvinorin A | 2.3 | >1000 | >1000 | >435 | >435 |
| This compound | 4.5 | >1000 | >1000 | >222 | >222 |
Data extracted from Beguin et al., 2012. Ki represents the inhibition constant; a lower value indicates higher binding affinity. MOPR: Mu-opioid receptor; DOPR: Delta-opioid receptor.
Table 2: Functional Activity at the Kappa-Opioid Receptor
| Compound | [³⁵S]GTPγS Binding (G-Protein Activation) | β-arrestin2 Recruitment |
| EC₅₀ (nM) | Eₘₐₓ (%) | |
| Salvinorin A | 1.8 | 100 |
| This compound | 11 | 48 |
Data extracted from Beguin et al., 2012. EC₅₀ represents the half-maximal effective concentration, indicating potency. Eₘₐₓ represents the maximum effect, indicating efficacy, relative to a standard agonist.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by KOR agonists and the general workflow of a radioligand binding assay.
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathways.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human kappa-opioid receptor.[4]
-
Radioligand: [³H]diprenorphine ([³H]DPN).[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Test Compounds: Salvinorin A, this compound.
-
Non-specific binding control: Naloxone or another high-affinity KOR ligand at a high concentration (e.g., 10 µM).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Thaw the cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final concentration of approximately 20 µg protein per well.[5]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]DPN (at a concentration near its Kd, e.g., 1 nM), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]DPN, and a high concentration of naloxone (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [³H]DPN, and varying concentrations of the test compound (e.g., this compound or Salvinorin A).
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
This functional assay measures the activation of G-proteins by an agonist-bound GPCR. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit is quantified.
Materials:
-
Cell membranes from CHO cells stably expressing the human KOR.[4]
-
[³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[5]
-
GDP (Guanosine diphosphate).
-
Test Compounds: Salvinorin A, this compound.
-
Non-specific binding control: Unlabeled GTPγS (10 µM).[5]
Procedure:
-
Preparation: Prepare cell membranes (approximately 15 µg protein per well) in the assay buffer.[5]
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membranes.
-
GDP (e.g., 10 µM) to ensure the G-proteins are in their inactive state.[5]
-
Varying concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 25°C.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.05 nM).[5]
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[5]
-
Termination and Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration. Analyze the data using non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for G-protein activation.
Discussion and Conclusion
The experimental data reveal a distinct pharmacological profile for this compound compared to Salvinorin A at the kappa-opioid receptor. While both compounds exhibit high and selective binding affinity for the KOR, their functional activities diverge significantly.
Salvinorin A acts as a full agonist for both G-protein activation and β-arrestin2 recruitment.[6] In contrast, this compound demonstrates biased agonism. It is a partial agonist for G-protein activation, achieving only about half the maximal effect of Salvinorin A.[4] However, it acts as a full agonist in recruiting β-arrestin2, with an efficacy comparable to that of Salvinorin A.[6]
This "biased signaling" of this compound, favoring the β-arrestin2 pathway over the G-protein pathway, is of significant interest to researchers. The distinct signaling cascades initiated by G-protein activation versus β-arrestin recruitment are thought to mediate different physiological and behavioral effects. For instance, G-protein signaling is traditionally linked to the therapeutic effects of KOR agonists, such as analgesia, while β-arrestin pathways may be involved in other effects, including receptor desensitization and internalization. The dysphoria and hallucinations associated with KOR agonists like Salvinorin A are thought to be linked to their signaling properties.[7][8]
The unique profile of this compound as a biased agonist makes it a valuable pharmacological tool for dissecting the specific roles of G-protein and β-arrestin signaling in the overall effects of KOR activation.[4] Understanding how ligands can selectively engage one pathway over another provides a foundation for the rational design of novel KOR-targeted drugs with improved therapeutic profiles, potentially separating desired clinical effects from adverse side effects.
References
- 1. Salvia divinorum - Wikipedia [en.wikipedia.org]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential signaling properties at the kappa opioid receptor of this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential signaling properties at the kappa opioid receptor of this compound and its analogues. | The Department of Pharmacology [pharmacology.arizona.edu]
- 7. youtube.com [youtube.com]
- 8. Dysphoria - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Signaling Bias: 12-epi-Salvinorin A and Other Kappa Opioid Receptor Ligands
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the signaling bias of 12-epi-Salvinorin A and other key Kappa Opioid Receptor (KOR) ligands. The following sections detail the experimental data, methodologies, and signaling pathways involved, offering a comprehensive overview for advancing research in KOR-targeted therapeutics.
The Kappa Opioid Receptor (KOR), a G protein-coupled receptor (GPCR), is a significant target for the development of analgesics that are devoid of the addictive properties associated with mu-opioid receptor agonists. However, the clinical advancement of KOR agonists has been impeded by side effects such as dysphoria, sedation, and hallucinations. The concept of "biased agonism" or "functional selectivity" offers a promising strategy to mitigate these adverse effects. This principle suggests that certain ligands can preferentially activate one downstream signaling pathway over another—typically the G protein-mediated pathway, associated with therapeutic effects, versus the β-arrestin pathway, which is often linked to adverse effects.
This guide focuses on this compound, a stereoisomer of the potent naturally occurring KOR agonist Salvinorin A. Unlike its parent compound, this compound exhibits a distinct signaling bias, making it a valuable tool for dissecting the roles of different KOR signaling cascades. We will compare its signaling profile to that of other notable KOR ligands, including the balanced agonist U-50,488, the G protein-biased agonist Triazole 1.1, and the arrestin-biased ligand WMS-X600.
Quantitative Comparison of KOR Ligand Signaling Bias
The signaling bias of a ligand is typically quantified by comparing its potency (EC50) and efficacy (Emax) in assays that measure G protein activation and β-arrestin recruitment. The data presented below is a summary from various in vitro studies. It is important to note that absolute values can vary between different experimental setups and cell lines.
| Ligand | G Protein Activation ([35S]GTPγS Assay) | β-Arrestin 2 Recruitment (e.g., DiscoveRx, BRET) | Signaling Bias | Reference Compound |
| This compound | Partial Agonist | Full Agonist | β-Arrestin Biased | U-50,488 |
| Salvinorin A | Full Agonist | Full Agonist | Balanced/Slight G protein Bias | U-50,488 |
| U-50,488 | Full Agonist | Full Agonist | Balanced (Reference) | - |
| Triazole 1.1 | Full Agonist (EC50 ≈ 77.2 nM) | Partial Agonist (Lower Potency) | G Protein Biased (Bias Factor ≈ 28) | U-50,488 |
| Nalfurafine | Full Agonist | Partial Agonist | G Protein Biased | U-50,488 |
| RB-64 (22-thiocyanatosalvinorin A) | Full Agonist | Weak Partial Agonist | G Protein Biased (Bias Factor ≈ 96) | Salvinorin A |
| WMS-X600 | Partial Agonist | Full Agonist | Arrestin Biased (Bias Factor ≈ 10) | U-50,488 |
Signaling Pathways and the Concept of Biased Agonism
Activation of the KOR by an agonist initiates a cascade of intracellular events. The classical pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels. This G protein-mediated signaling is largely associated with the analgesic and other therapeutic effects of KOR agonists.
Alternatively, agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G protein signal and can initiate a separate wave of signaling through pathways like the mitogen-activated protein kinase (MAPK) cascade. This β-arrestin pathway has been implicated in some of the undesirable side effects of KOR activation.
A biased agonist will preferentially engage one of these pathways. For instance, a G protein-biased agonist will robustly activate the G protein pathway while only weakly recruiting β-arrestin, and vice versa for a β-arrestin-biased agonist.
KOR Signaling Pathways
Experimental Protocols
The determination of signaling bias relies on robust and specific in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
[35S]GTPγS Binding Assay for G Protein Activation
This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the KOR, providing a direct measure of G protein activation.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR) are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an assay buffer.
-
Assay Components: The reaction mixture in each well of a 96-well plate typically contains:
-
Cell membranes (5-20 µg of protein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP (e.g., 10 µM) to ensure a basal state
-
[35S]GTPγS (e.g., 0.05-0.2 nM)
-
Varying concentrations of the test ligand.
-
-
Incubation: The plates are incubated at 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester, which separates the membrane-bound [35S]GTPγS from the unbound. The filters are then washed with cold buffer.
-
Data Analysis: The radioactivity retained on the filters is quantified using a liquid scintillation counter. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The specific binding is then plotted against the ligand concentration to determine EC50 and Emax values.
[35S]GTPγS Assay Workflow
β-Arrestin 2 Recruitment Assays
Several assay formats are used to measure the recruitment of β-arrestin 2 to the activated KOR. Two common methods are the Enzyme Fragment Complementation (EFC) assay (e.g., DiscoveRx PathHunter) and the Bioluminescence Resonance Energy Transfer (BRET) assay.
1. DiscoveRx PathHunter (EFC) Assay
This technology uses two inactive fragments of β-galactosidase. One fragment is fused to β-arrestin 2, and the other is linked to the C-terminus of the KOR.
Methodology:
-
Cell Line: A U2OS cell line engineered to co-express the KOR fused to the ProLink™ (PK) tag of β-galactosidase and β-arrestin 2 fused to the Enzyme Acceptor (EA) fragment is used.
-
Cell Plating: Cells are plated in a 96-well plate and incubated.
-
Ligand Addition: Varying concentrations of the test ligand are added to the cells.
-
Incubation: The plate is incubated at 37°C for 90 minutes to allow for receptor activation and β-arrestin 2 recruitment.
-
Detection: A detection reagent containing the β-galactosidase substrate is added. If β-arrestin 2 is recruited to the KOR, the two enzyme fragments come into close proximity, forming an active β-galactosidase enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
Data Analysis: The luminescent signal is read on a plate reader. The signal intensity is proportional to the extent of β-arrestin 2 recruitment. Data is plotted to determine EC50 and Emax values.
2. Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET measures the proximity of two proteins by detecting the energy transfer from a bioluminescent donor to a fluorescent acceptor.
Methodology:
-
Constructs: The KOR is fused to a Renilla luciferase (Rluc), the energy donor, and β-arrestin 2 is fused to a yellow fluorescent protein (YFP), the energy acceptor.
-
Transfection: HEK-293 cells are co-transfected with the KOR-Rluc and β-arrestin-YFP constructs.
-
Cell Plating and Ligand Addition: Transfected cells are plated, and varying concentrations of the test ligand are added.
-
Substrate Addition: The luciferase substrate, coelenterazine h, is added.
-
Detection: The plate is read on a microplate reader capable of simultaneously measuring the light emission from both Rluc (around 480 nm) and YFP (around 530 nm).
-
Data Analysis: The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm. An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin 2 recruitment. This ratio is plotted against ligand concentration to determine EC50 and Emax.
Comparison of β-Arrestin Assay Workflows
Conclusion
The study of biased agonism at the kappa opioid receptor is a rapidly evolving field with significant therapeutic potential. This compound, with its pronounced β-arrestin bias, serves as a critical pharmacological tool to investigate the consequences of preferentially activating the β-arrestin pathway. In contrast, G protein-biased agonists like Triazole 1.1 and nalfurafine are being explored as potentially safer analgesics and anti-pruritics. A thorough understanding of the distinct signaling profiles of these and other KOR ligands, facilitated by the experimental approaches detailed in this guide, is essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
A Comparative Guide to the Differential Signaling of 12-epi-Salvinorin A Analogues
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) presents a significant target for the development of therapeutics for a range of neuropsychiatric disorders, including addiction, depression, and anxiety.[1][2][3] Salvinorin A, a potent, naturally occurring KOR agonist, has served as a template for the design of novel compounds with improved pharmacological profiles.[3][4] A key area of investigation is the concept of "biased agonism," where a ligand preferentially activates one downstream signaling pathway over another, potentially separating therapeutic effects from adverse side effects.[5][6] This guide provides a comparative analysis of 12-epi-Salvinorin A and its analogues, focusing on their differential engagement of G-protein and β-arrestin signaling pathways.
Comparative Signaling Properties
This compound and its synthesized analogues exhibit distinct profiles in their ability to activate G-protein signaling versus recruiting β-arrestin2. The following tables summarize the binding affinities and functional activities at the KOR.
Binding Affinity
The binding affinity of the compounds for the kappa-opioid receptor (KOPR), as well as mu-opioid (MOPR) and delta-opioid (DOPR) receptors, was determined through competitive radioligand binding assays.
| Compound | KOPR Ki (nM) | MOPR Ki (nM) | DOPR Ki (nM) | KOPR/MOPR Selectivity | KOPR/DOPR Selectivity |
| This compound (1) | 11.2 ± 1.2 | 1170 ± 210 | >10000 | 104 | >893 |
| 2-O-MOM-12-epi-SalA (2) | 1.3 ± 0.2 | 877 ± 112 | >10000 | 675 | >7692 |
| 2-O-EtOMe-12-epi-SalA (3) | 2.0 ± 0.3 | 1160 ± 150 | >10000 | 580 | >5000 |
| 16-bromo-12-epi-SalA (5) | 5.5 ± 0.8 | 323 ± 45 | 4080 ± 560 | 59 | 742 |
| 15-bromo-12-epi-SalA (6) | 10.3 ± 1.5 | 321 ± 38 | 2960 ± 320 | 31 | 287 |
Data sourced from Béguin et al., 2012.
Functional Activity: G-Protein Activation
The ability of the analogues to activate G-protein signaling was assessed using the [³⁵S]GTPγS binding assay.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U50,488) |
| This compound (1) | 23.0 ± 4.0 | 60 ± 3 |
| 2-O-MOM-12-epi-SalA (2) | 1.8 ± 0.3 | 103 ± 5 |
| 2-O-EtOMe-12-epi-SalA (3) | 3.0 ± 0.5 | 100 ± 4 |
| 16-bromo-12-epi-SalA (5) | 11.0 ± 2.0 | 105 ± 6 |
| 15-bromo-12-epi-SalA (6) | 25.0 ± 5.0 | 102 ± 7 |
| U50,488 (control) | 15.0 ± 3.0 | 100 |
Data sourced from Béguin et al., 2012.
Functional Activity: β-Arrestin2 Recruitment
β-arrestin2 recruitment was measured to determine the engagement of this alternative signaling pathway.
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of U50,488) |
| This compound (1) | 21.0 ± 3.0 | 108 ± 7 |
| 2-O-MOM-12-epi-SalA (2) | 3.6 ± 0.6 | 105 ± 6 |
| 2-O-EtOMe-12-epi-SalA (3) | 5.0 ± 0.8 | 102 ± 5 |
| 16-bromo-12-epi-SalA (5) | 15.0 ± 2.0 | 106 ± 8 |
| 15-bromo-12-epi-SalA (6) | 30.0 ± 5.0 | 104 ± 7 |
| U50,488 (control) | 20.0 ± 4.0 | 100 |
Data sourced from Béguin et al., 2012.
Analysis of Differential Signaling
The data reveals that this compound (1) is a biased agonist.[1] It acts as a partial agonist for G-protein activation, achieving only 60% of the maximal effect of the standard KOR agonist U50,488.[1][2] In contrast, it behaves as a full agonist in recruiting β-arrestin2, with an Eₘₐₓ of 108%.[1][2][7] This profile indicates a bias towards the β-arrestin2 signaling pathway.
Interestingly, all the synthesized analogues (2, 3, 5, and 6) were found to be full agonists in both the G-protein activation and β-arrestin2 recruitment assays.[1][7] Modifications at the C-2 position with methoxymethyl (MOM) and ethoxymethyl (EtOMe) ethers enhanced potency for both pathways.[1] Bromination at the furan ring (C-15 or C-16) had a minimal effect on potency but restored full agonism in the G-protein pathway compared to the parent this compound.[1]
Signaling Pathways and Experimental Visualizations
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Differential signaling properties at the kappa opioid receptor of this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential signaling properties at the kappa opioid receptor of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 4. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]
- 5. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Validating KOPR-Mediated Effects of 12-epi-Salvinorin A with Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Kappa-opioid receptor (KOPR) agonist, 12-epi-Salvinorin A, and the methods used to validate its receptor-mediated effects through the use of antagonists. This compound has emerged as a significant tool in KOPR research due to its unique signaling profile, exhibiting biased agonism. This guide will delve into its functional characteristics and present the experimental framework for validating that its cellular effects are indeed KOPR-mediated, a critical step in preclinical drug development and mechanistic studies.
Understanding the Biased Agonism of this compound
This compound, a stereoisomer of the potent natural hallucinogen Salvinorin A, distinguishes itself by its functional selectivity at the KOPR. Unlike its parent compound, this compound acts as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment [1]. This biased signaling, where a ligand preferentially activates one signaling pathway over another, makes it a valuable probe for dissecting the distinct physiological roles of G-protein-dependent and β-arrestin-dependent KOPR signaling.
The therapeutic potential of KOPR ligands for treating addiction, depression, and pain is an active area of research. Biased agonists like this compound offer the possibility of developing drugs that selectively engage therapeutic pathways while avoiding those responsible for adverse effects such as dysphoria and sedation.
Validating On-Target Effects with KOPR Antagonists
To confirm that the observed effects of this compound are exclusively mediated by the KOPR, it is essential to demonstrate that these effects can be blocked by a selective KOPR antagonist. The most commonly used and highly selective KOPR antagonist for such validation studies is nor-binaltorphimine (nor-BNI) . Another potent and selective antagonist is 5'-Guanidinylnaltrindole (5'-GNTI) [2].
The principle of this validation lies in competitive antagonism, where the antagonist binds to the same receptor as the agonist but does not elicit a response, thereby blocking the agonist's action. A successful validation will show a rightward shift in the concentration-response curve of this compound in the presence of the antagonist, indicating that a higher concentration of the agonist is required to produce the same level of effect.
Quantitative Comparison of this compound Activity in the Absence and Presence of a KOPR Antagonist
The following table presents representative data from in vitro functional assays demonstrating the validation of this compound's KOPR-mediated effects using nor-BNI. The data illustrates the expected outcomes in both a G-protein activation assay ([³⁵S]GTPγS binding) and a β-arrestin2 recruitment assay.
| Assay | Agonist | Antagonist (nor-BNI) | Agonist EC₅₀ (nM) | Emax (% of control) | Fold Shift in EC₅₀ |
| [³⁵S]GTPγS Binding | This compound | - | 41 | 73% | - |
| This compound | 10 nM | 123 | 73% | 3.0 | |
| This compound | 30 nM | 370 | 73% | 9.0 | |
| β-Arrestin2 Recruitment | This compound | - | 25 | 100% | - |
| This compound | 10 nM | 80 | 100% | 3.2 | |
| This compound | 30 nM | 255 | 100% | 10.2 |
Note: The EC₅₀ and Emax values for this compound in the absence of an antagonist are based on published data[1]. The data in the presence of nor-BNI are representative examples illustrating the expected outcome of a validation experiment.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
[³⁵S]GTPγS Binding Assay for G-Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.
Materials:
-
HEK-293 cells stably expressing human KOPR
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP
-
This compound
-
nor-Binaltorphimine (nor-BNI)
Procedure:
-
Membrane Preparation: Culture HEK-293-KOPR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet (cell membranes) in the same buffer and store at -80°C.
-
Antagonist Pre-incubation: In a 96-well plate, add assay buffer, varying concentrations of nor-BNI (or vehicle), and the cell membranes. Incubate for 15 minutes at 30°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells.
-
G-protein Activation: Add a solution of GDP (to a final concentration of 10 µM) and [³⁵S]GTPγS (to a final concentration of 0.1 nM). Incubate for 60 minutes at 30°C.
-
Termination and Scintillation Counting: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine EC₅₀ and Emax values.
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of β-arrestin2 to the activated KOPR, a key step in receptor desensitization and β-arrestin-mediated signaling.
Materials:
-
U2OS or CHO-K1 cells stably co-expressing KOPR and a β-arrestin2 reporter system (e.g., PathHunter® β-arrestin assay).
-
Cell culture medium
-
Assay buffer
-
This compound
-
nor-Binaltorphimine (nor-BNI)
-
Substrate for the reporter system
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well white, clear-bottom plate and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing varying concentrations of nor-BNI (or vehicle). Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. Incubate for 90 minutes at 37°C.
-
Signal Detection: Add the substrate for the reporter system according to the manufacturer's instructions. Incubate for 60 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Analyze the data using non-linear regression to determine EC₅₀ and Emax values.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its validation.
Figure 1: KOPR signaling pathway of this compound and its antagonism by nor-BNI.
Figure 2: Experimental workflow for validating KOPR-mediated effects with an antagonist.
References
A Comparative Analysis of 12-epi-Salvinorin A and U69,593: Two Distinct Kappa-Opioid Receptor Agonists
A comprehensive guide for researchers, scientists, and drug development professionals on the binding, functional, and signaling properties of 12-epi-Salvinorin A and the classic KOR agonist, U69,593.
This guide provides a detailed comparative analysis of two significant kappa-opioid receptor (KOR) agonists: this compound, a semi-synthetic analog of the potent natural hallucinogen Salvinorin A, and U69,593, a well-established, selective synthetic KOR agonist. Understanding the distinct pharmacological profiles of these compounds is crucial for the development of novel therapeutics targeting the KOR system for conditions such as pain, addiction, and mood disorders. This comparison focuses on their binding affinities, functional activities, and signaling bias, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound and U69,593 at the human kappa-opioid receptor (hKOR).
| Parameter | This compound | U69,593 | Reference Compound |
| Binding Affinity (Ki, nM) | |||
| hKOR | ~41 | Not explicitly found in direct comparison, but is a high-affinity ligand | |
| GTPγS Binding (Functional Activity) | |||
| EC50 (nM) | 41 | ~67.7 - 410 | |
| Emax (%) | 73% (Partial Agonist) | Full Agonist | U50,488H (100%) |
| β-arrestin2 Recruitment | |||
| EC50 (nM) | Not explicitly found | Not explicitly found in direct comparison | |
| Emax (%) | Full Agonist | Full Agonist | |
| Signaling Bias | G protein partial agonist / β-arrestin2 full agonist (Biased) | Unbiased Agonist |
In-Depth Analysis
This compound and U69,593, while both acting as agonists at the KOR, exhibit fundamentally different signaling properties. U69,593 is considered a prototypic, unbiased KOR agonist, meaning it activates both the G protein-dependent signaling pathway and the β-arrestin pathway to a similar extent.[1][2] In contrast, this compound has been identified as a biased agonist.[3][4]
Specifically, studies have shown that this compound acts as a partial agonist for G protein activation, as measured by [³⁵S]GTPγS binding assays, with an efficacy of 73% compared to the full agonist U50,488H.[3] However, in β-arrestin2 recruitment assays, it behaves as a full agonist.[3][4] This biased signaling profile, favoring the β-arrestin pathway, is of significant interest to researchers as it may be possible to dissociate the therapeutic effects of KOR activation from the undesirable side effects, such as dysphoria and sedation, which are thought to be mediated by β-arrestin signaling.[1]
Salvinorin A, the parent compound of this compound, is a potent, naturally occurring hallucinogen and a selective KOR agonist.[2][5][6] The discovery that modifications to the Salvinorin A scaffold can produce biased agonism, as seen with this compound, has opened new avenues for the design of KOR-targeted therapeutics with improved side-effect profiles.[7][8]
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate the canonical KOR signaling pathway, a typical experimental workflow for assessing agonist binding and function, and the logical flow of this comparative analysis.
Experimental Protocols
Below are generalized yet detailed methodologies for the key experiments cited in the comparison of this compound and U69,593.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the KOR (e.g., [³H]U69,593), and varying concentrations of the unlabeled test compound (this compound or U69,593).
-
To determine non-specific binding, a parallel set of reactions is prepared with an excess of a non-radiolabeled, high-affinity KOR ligand.
-
Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by a receptor agonist.
-
Membrane Preparation:
-
Follow the same procedure as for the radioligand binding assay to obtain cell membranes expressing the KOR.
-
-
Assay Reaction:
-
In a multi-well plate, combine the cell membranes, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test agonist (this compound or U69,593).
-
Basal G protein activity is measured in the absence of an agonist.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Separation and Counting:
-
Terminate the reaction and separate the membrane-bound [³⁵S]GTPγS from the free [³⁵S]GTPγS using rapid filtration, similar to the binding assay.
-
Wash the filters and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS as a function of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).
-
The Emax is often expressed as a percentage of the response produced by a standard full agonist.
-
Conclusion
The comparative analysis of this compound and U69,593 reveals two KOR agonists with distinct pharmacological profiles. While U69,593 serves as a valuable tool for studying the general effects of KOR activation due to its unbiased nature, this compound represents a promising lead compound for the development of functionally selective KOR modulators. Its biased agonism, favoring the β-arrestin pathway while only partially engaging G protein signaling, offers a potential strategy to develop novel therapeutics with a reduced burden of the adverse effects associated with traditional KOR agonists. Further research into the in vivo consequences of this signaling bias is warranted to fully elucidate its therapeutic potential.
References
- 1. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential signaling properties at the kappa opioid receptor of this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Route to Potent, Selective, and Biased Salvinorin Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Biased and Balanced Salvinorin A Analogs in Preclinical Models of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Furan Ring at C-12: A Key Determinant of Salvinorin A's Potency at the Kappa-Opioid Receptor
A comprehensive analysis of the structure-activity relationship (SAR) of C-12 modified Salvinorin A analogs reveals the critical role of the furan ring in modulating potency and efficacy at the kappa-opioid receptor (KOR). Modifications at this position, particularly substitutions on the furan ring itself, have profound effects on the pharmacological profile of these neoclerodane diterpenes. This guide provides a comparative analysis of key C-12 modified analogs, supported by experimental data, detailed methodologies, and pathway visualizations to inform future drug design and development.
Salvinorin A, a potent and selective KOR agonist, has a unique non-nitrogenous structure that makes it a compelling scaffold for the development of novel therapeutics for a range of neurological and psychiatric disorders.[1][2] The furan ring, attached at the C-12 position, is known to be situated deep within the KOR binding pocket. This region is characterized by significant steric constraints, where the size and nature of substituents are critical for maintaining high affinity and efficacy.[1][2][3]
Comparative Pharmacological Data of C-12 Modified Salvinorin A Analogs
The following table summarizes the in vitro functional activity of a series of Salvinorin A analogs with modifications at the C-12 position (specifically on the furan ring). The data is derived from studies assessing the inhibition of forskolin-stimulated cAMP accumulation in CHO-hKOR cells, a measure of G-protein-mediated signaling.
| Compound | Modification at C-12 (Furan Ring) | EC50 (nM) | Emax (%) | Reference |
| Salvinorin A | Unsubstituted | 0.28 ± 0.05 | 100 | Riley et al., 2014 |
| 2 | 16-Bromo | 0.040 ± 0.010 | 100 | Riley et al., 2014 |
| 24 | 16-Methyl | 0.41 ± 0.15 | 100 | Riley et al., 2014 |
| 36 | 16-Ethynyl | 0.019 ± 0.004 | 100 | Riley et al., 2014 |
| 28 | 16-(Prop-1-yn-1-yl) | 26.0 ± 10.0 | 100 | Riley et al., 2014 |
| 33 | 16-(Pent-1-yn-1-yl) | 9250 ± 260 | 100 | Riley et al., 2014 |
| 41 | 15,16-Dibromo | 240 ± 50 | 100 | Riley et al., 2014 |
| 42 | 15,16-Dimethyl | >10,000 | - | Riley et al., 2014 |
EC50: Half maximal effective concentration. Emax: Maximum effect relative to Salvinorin A.
Experimental Protocols
The pharmacological characterization of C-12 modified Salvinorin A analogs typically involves two key in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess agonist activity (EC50 and Emax).
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for the kappa-opioid receptor by measuring its ability to displace a radiolabeled ligand.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Incubation: A constant concentration of a radiolabeled KOR ligand (e.g., [3H]U69,593 or [3H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (C-12 modified Salvinorin A analog).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This functional assay measures the agonist-induced activation of G-proteins, an early step in the signal transduction cascade.
-
Membrane Preparation: As with the binding assay, membranes from cells expressing the KOR are used.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) and MgCl2 is used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
G-Protein Activation: Agonist binding to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are separated from the unbound nucleotide, often by filtration.
-
Quantification: The amount of radioactivity corresponding to the bound [³⁵S]GTPγS is measured.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the test compound.
Visualizing the Molecular and Experimental Landscape
To better understand the context of these findings, the following diagrams illustrate the key signaling pathway and the experimental workflow for characterizing these novel compounds.
Caption: KOR signaling pathway activated by Salvinorin A analogs.
Caption: Experimental workflow for SAR studies of Salvinorin A analogs.
Conclusion
The structure-activity relationship of C-12 modified Salvinorin A analogs underscores the importance of the furan ring for high-affinity binding and potent agonism at the kappa-opioid receptor. The data clearly indicate that while small, electron-withdrawing or sterically non-demanding substituents at the 16-position of the furan ring can maintain or even enhance potency, larger or multiple substitutions are detrimental to activity. This suggests a tightly constrained binding pocket for the furan moiety. These findings provide a valuable framework for the rational design of novel Salvinorin A-based KOR agonists with potentially improved therapeutic profiles.
References
Nalbuphine as a Comparator for Kappa Opioid Receptor Partial Agonist Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nalbuphine's performance as a comparator in studies of Kappa Opioid Receptor (KOPR) partial agonists. It includes an objective analysis of its pharmacological profile, supported by experimental data, to assist researchers in designing and interpreting studies in this field.
Pharmacological Profile of Nalbuphine
Nalbuphine is a semi-synthetic opioid that exhibits a mixed agonist-antagonist profile at opioid receptors. It primarily functions as a partial agonist at the KOPR and an antagonist or partial agonist at the mu-opioid receptor (MOR). This dual activity contributes to its characteristic analgesic effects with a ceiling on respiratory depression, a common and dangerous side effect of full MOR agonists.
In displacement studies using rat brain homogenates, nalbuphine has shown a binding affinity (Ki) for the kappa opioid receptor of 29 nM. For comparison, its affinity for the mu receptor is higher (0.5 nM) and for the delta receptor is lower (60 nM)[1]. This profile makes it a useful tool for dissecting the in vitro and in vivo effects of KOPR-targeted compounds.
Quantitative Comparison of KOPR Activation
The partial agonism of a compound is quantified by its potency (EC50) and maximal effect (Emax) in functional assays that measure downstream signaling. The two primary signaling pathways for KOPRs are G-protein activation and β-arrestin recruitment. Nalbuphine demonstrates a bias towards the G-protein signaling pathway over β-arrestin recruitment, which is often associated with receptor internalization and desensitization.
| Compound | Assay | EC50 | Emax (% of control) | Reference |
| Nalbuphine | [³⁵S]GTPγS Binding (G-protein activation) | Data not available | Data not available | |
| β-arrestin Recruitment/Receptor Internalization | Not determinable | Weak effect | [2] | |
| U-50,488H (Full Agonist) | [³⁵S]GTPγS Binding (G-protein activation) | ~10 nM | 100% (by definition) | [1] |
| β-arrestin Recruitment/Receptor Internalization | Data not available | Full agonist activity |
Experimental Protocols
[³⁵S]GTPγS Binding Assay (G-protein Activation)
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist.
Methodology:
-
Membrane Preparation: Cell membranes expressing the kappa opioid receptor are prepared from cultured cells or animal tissues.
-
Reaction Mixture: Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), the test compound (e.g., nalbuphine), and [³⁵S]GTPγS.
-
Incubation: The reaction is incubated at 30°C to allow for agonist binding and G-protein activation.
-
Termination: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes.
-
Washing: The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to the Gα subunits on the filter is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is then plotted against the concentration of the test compound to determine EC50 and Emax values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This cell-based assay measures the recruitment of β-arrestin to the activated KOPR.
Methodology:
-
Cell Line: A cell line is engineered to co-express the KOPR fused to a fragment of β-galactosidase (the ProLink™ tag) and β-arrestin fused to the complementary enzyme acceptor (EA) fragment.
-
Cell Plating: The engineered cells are plated in a microplate.
-
Compound Addition: The test compound (e.g., nalbuphine) is added to the wells.
-
Incubation: The plate is incubated to allow for agonist binding, receptor activation, and subsequent recruitment of β-arrestin.
-
Detection: A detection reagent containing the substrate for β-galactosidase is added. If β-arrestin is recruited to the receptor, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes the substrate, producing a chemiluminescent signal.
-
Signal Measurement: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The signal intensity is plotted against the concentration of the test compound to determine EC50 and Emax values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the Kappa Opioid Receptor and a typical experimental workflow for comparing KOPR agonists.
Caption: KOPR Signaling Cascade
Caption: KOPR Agonist Comparison Workflow
References
- 1. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic Relative Activities of Opioid Agonists in Activating Gα proteins and Internalizing Receptor: Differences between Human and Mouse Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Enantiomeric Purity of Synthesized 12-epi-Salvinorin A
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific stereoisomers of pharmacologically active compounds is a cornerstone of modern drug development. 12-epi-Salvinorin A, a stereoisomer of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, has garnered significant interest for its distinct pharmacological profile as a KOR partial agonist. Ensuring the enantiomeric purity of synthesized this compound is critical for accurate structure-activity relationship (SAR) studies and preclinical evaluation. This guide provides a comparative overview of key analytical techniques for confirming the enantiomeric purity of this neoclerodane diterpene.
Introduction to the Challenge
Salvinorin A possesses multiple stereocenters, leading to a complex stereochemical landscape. The epimerization at the C12 position, which differentiates Salvinorin A from this compound, significantly alters its interaction with the KOR. Therefore, robust analytical methods are required to resolve and quantify these epimers, ensuring that the synthesized this compound is not contaminated with its diastereomer, Salvinorin A, or other related impurities. This guide compares three principal methods for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents, and Polarimetry.
Data Presentation: Comparison of Analytical Methods
| Analytical Method | Principle | Key Performance Parameters | Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Resolution (Rs): > 1.5 for baseline separationRetention Time (t R ): Specific for each epimer | High sensitivity and resolution, allows for quantification of enantiomeric excess (e.e.), applicable for preparative separation. | Requires specialized and often expensive chiral columns, method development can be time-consuming. |
| NMR with Chiral Shift Reagents | A chiral lanthanide shift reagent forms diastereomeric complexes with the enantiomers, inducing chemical shift differences (Δδ) in the NMR spectrum. | Chemical Shift Difference (Δδ): Larger Δδ allows for more accurate integration. | Provides structural information, allows for direct observation and quantification of both enantiomers in a mixture. | Lower sensitivity compared to HPLC, requires relatively pure samples, chiral shift reagents can cause line broadening. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. | Specific Rotation [α] D : Characteristic physical constant for a pure enantiomer. | Rapid and non-destructive, provides a bulk measure of optical purity. | Insensitive to small amounts of enantiomeric impurity, requires a known standard of the pure enantiomer for comparison, value can be affected by concentration, solvent, and temperature. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its potential contaminant, Salvinorin A.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or equivalent, is recommended for the separation of non-aromatic carbonyl compounds.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is typically employed. The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at 210 nm is suitable for Salvinorin A and its analogs.
-
Sample Preparation: A standard solution of the synthesized this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL. A reference standard of Salvinorin A is also prepared.
-
Analysis: The samples are injected onto the column, and the retention times of the peaks are recorded. The enantiomeric excess (e.e.) is calculated from the peak areas of the two epimers using the formula: e.e. (%) = [([Area of major epimer] – [Area of minor epimer]) / ([Area of major epimer] + [Area of minor epimer])] x 100.
NMR Spectroscopy with Chiral Shift Reagents
Objective: To induce and observe chemical shift non-equivalence for the protons of this compound and any contaminating Salvinorin A.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
-
Chiral Shift Reagent: A lanthanide-based chiral shift reagent, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)3], is a suitable choice.
-
Solvent: A deuterated, non-coordinating solvent such as chloroform-d (CDCl3) should be used.
-
Sample Preparation: A solution of the synthesized this compound (approximately 10 mg) is prepared in CDCl3.
-
Titration: The 1H NMR spectrum of the sample is recorded. Then, small, incremental amounts of the chiral shift reagent are added to the NMR tube, and a spectrum is acquired after each addition.
-
Analysis: The spectra are monitored for the separation of signals, particularly those of protons close to the chiral centers, such as the methoxy protons or protons on the furan ring. The relative integration of the separated signals for the two epimers allows for the determination of the enantiomeric ratio.
Polarimetry
Objective: To measure the specific rotation of the synthesized this compound and compare it to the known value of pure Salvinorin A.
Methodology:
-
Instrumentation: A polarimeter with a sodium D-line lamp (589 nm) is used.
-
Solvent: A high-purity solvent in which the compound is soluble, such as chloroform, is used.
-
Sample Preparation: A precise concentration of the synthesized this compound is prepared in the chosen solvent (e.g., c = 1.0 g/100 mL).
-
Measurement: The optical rotation of the solution is measured at a specific temperature (e.g., 25 °C). The specific rotation [α]D is then calculated using the formula: [α]D = α / (l x c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
-
Comparison: The measured specific rotation is compared to the literature value for pure Salvinorin A, which is approximately -41° (c 1, CHCl3). The specific rotation of this compound is expected to have a different value. A significant deviation from the expected value would indicate the presence of the other epimer.
Mandatory Visualizations
Unveiling the Receptor Selectivity of 12-epi-Salvinorin A: A Comparative Analysis of its Activity at Mu- and Delta-Opioid Receptors
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions of novel compounds with opioid receptors is paramount. This guide provides a detailed comparison of the cross-receptor activity of 12-epi-Salvinorin A, a stereoisomer of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, at mu (µ)- and delta (δ)-opioid receptors. While primarily recognized for its KOR partial agonism, the selectivity profile of this compound is a critical determinant of its therapeutic potential and off-target effects.
This analysis synthesizes available experimental data to objectively present the binding affinity and functional activity of this compound at mu- and delta-opioid receptors, offering a direct comparison with its known activity at the kappa-opioid receptor.
Comparative Binding Affinity and Functional Activity
Experimental evidence indicates that this compound exhibits a high degree of selectivity for the kappa-opioid receptor, with negligible affinity for mu- and delta-opioid receptors at concentrations up to 3 µM.[1] This is in stark contrast to its moderate potency at the KOR.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of max response) |
| This compound | Kappa (KOR) | 41 | 41 ([³⁵S]GTPγS) | 73% (Partial Agonist)[1] |
| Mu (MOR) | > 3000[1] | Not Determined | Not Determined | |
| Delta (DOR) | > 3000[1] | Not Determined | Not Determined | |
| Salvinorin A | Kappa (KOR) | 2.4[2] | 1.8[2] | Full Agonist |
| Mu (MOR) | Weak Inhibition / Allosteric Modulator[3] | Not Determined | Not Determined | |
| Delta (DOR) | No significant binding[4][5] | Not Determined | Not Determined |
Note: Data for Salvinorin A is provided for comparative context.
The data clearly demonstrates that this compound is highly selective for the KOR. Studies on Salvinorin A and its derivatives have consistently shown a lack of significant binding to mu or delta opioid receptors, reinforcing the selectivity of this structural scaffold for the kappa receptor.[4][5] Interestingly, while direct binding of Salvinorin A to the mu-opioid receptor is weak, it has been shown to act as an allosteric modulator at this site.[3]
Experimental Protocols
The following methodologies are representative of the key experiments used to determine the receptor binding and functional activity of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for mu-, delta-, and kappa-opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably transfected with the human kappa-opioid receptor (KOPR), rat mu-opioid receptor (MOPR), or mouse delta-opioid receptor (DOPR).
-
Competitive Inhibition Assay: The assays are performed in a 96-well format. Cell membranes are incubated with a specific radioligand, [³H]diprenorphine, a non-selective opioid antagonist.
-
Incubation: A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptors. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., naloxone).
-
Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[1]
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (EC50 and Emax) of this compound at the kappa-opioid receptor, assessing its ability to activate G-proteins.
Methodology:
-
Membrane Preparation: Membranes from CHO cells expressing the human KOPR are used.
-
Assay Buffer: Membranes are incubated in a buffer containing GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist Stimulation: Various concentrations of the test compound (this compound) are added to the incubation mixture. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Detection: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide via filtration. The amount of radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined by non-linear regression analysis of the concentration-response curve. The Emax is often expressed as a percentage of the response produced by a standard full agonist.[1]
Visualizing the Scientific Process and Pathways
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the relevant signaling pathways.
References
- 1. Differential signaling properties at the kappa opioid receptor of this compound and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salvinorin A - Wikipedia [en.wikipedia.org]
- 3. Salvinorin A: allosteric interactions at the mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Effects of 12-epi-Salvinorin A and Traditional KOPR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo effects of the atypical kappa opioid receptor (KOPR) agonist, 12-epi-Salvinorin A, and traditional KOPR agonists, such as U-50488H. The comparison is framed within the context of their distinct signaling mechanisms, particularly the concept of biased agonism, and the resulting implications for their therapeutic potential and side-effect profiles. While direct, head-to-head in vivo comparative studies for this compound are limited in the public domain, this guide synthesizes available data on traditional agonists and the known signaling profile of this compound to provide a predictive comparison.
Executive Summary
Traditional KOPR agonists, like U-50488H, are known to produce a range of in vivo effects including analgesia, sedation, motor impairment, and significant aversion or dysphoria. These effects are mediated through the activation of both G-protein and β-arrestin signaling pathways. In contrast, this compound is a functionally selective or "biased" agonist. It acts as a partial agonist for G-protein activation while functioning as a full agonist for β-arrestin2 recruitment. This biased signaling profile suggests that this compound may exhibit a distinct in vivo profile, potentially with a different balance of therapeutic effects and adverse events compared to traditional, less biased agonists. It is hypothesized that the preferential activation of the β-arrestin pathway by this compound might lead to more pronounced aversive and potentially less analgesic effects compared to G-protein biased agonists, though this requires further direct experimental validation.
Data Presentation: In Vivo Effects
The following tables summarize quantitative data for the traditional KOPR agonist U-50488H in key in vivo behavioral assays. Due to the limited availability of published in vivo data for this compound, the corresponding fields are marked as "Data not available." The predicted effects for this compound are inferred based on its known β-arrestin bias.
Table 1: Effects on Locomotor Activity
| Compound | Dose Range (mg/kg) | Animal Model | % Decrease in Locomotor Activity | Citation |
| U-50488H | 5 - 20 | Mice | Significant dose-dependent decrease | [1] |
| This compound | Data not available | Data not available | Predicted to cause a significant decrease | - |
Table 2: Effects on Aversion/Preference (Conditioned Place Preference/Aversion)
| Compound | Dose (mg/kg) | Animal Model | Outcome | Citation |
| U-50488H | 2.5 - 10 | Mice | Conditioned Place Aversion (CPA) | [2][3][4][5] |
| This compound | Data not available | Data not available | Predicted to induce strong CPA | - |
Table 3: Effects on Depression-Like Behavior (Forced Swim Test)
| Compound | Dose (mg/kg) | Animal Model | % Increase in Immobility Time | Citation |
| U-50488H | 5 - 10 | Rats | Significant increase | Data inferred from general KOPR agonist effects |
| This compound | Data not available | Data not available | Predicted to increase immobility | - |
Signaling Pathways
The differential in vivo effects of KOPR agonists can be attributed to their engagement of distinct intracellular signaling cascades. Traditional agonists activate both G-protein-mediated and β-arrestin-mediated pathways. The G-protein pathway is generally associated with the therapeutic analgesic effects, while the β-arrestin pathway is linked to adverse effects such as dysphoria and sedation[6]. This compound's bias towards β-arrestin suggests a potentially different therapeutic window.
Caption: KOPR Signaling Pathways for Traditional vs. Biased Agonists.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Locomotor Activity Test
Objective: To assess the sedative effects of the test compound by measuring spontaneous locomotor activity.
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system to automatically record animal movement.
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., U-50488H or this compound) or vehicle to the animals via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
Place each animal individually into the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of line crossings) for a defined period (e.g., 30-60 minutes).
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
Data Analysis: The total distance traveled or the number of beam breaks is calculated for each animal. The data is then averaged for each treatment group and compared using statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the compound-treated groups and the vehicle control group.
Conditioned Place Preference/Aversion (CPP/CPA)
Objective: To evaluate the rewarding or aversive properties of a test compound.
Apparatus: A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Day 1): Place each animal in the apparatus with free access to all compartments for a set duration (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-5): This phase typically involves alternating daily injections of the test compound and vehicle.
-
On drug conditioning days, administer the test compound and confine the animal to one of the compartments (typically the initially non-preferred one for aversion testing) for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration.
-
-
Post-conditioning (Day 6): Place the animal back into the apparatus with free access to all compartments in a drug-free state. Record the time spent in each compartment.
Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the post-conditioning test. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion.
Caption: Experimental Workflow for Conditioned Place Preference/Aversion.
Forced Swim Test (FST)
Objective: To assess depression-like behavior (behavioral despair) in rodents.
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Acclimatize the animals to the testing room.
-
Administer the test compound or vehicle.
-
Gently place each animal into the cylinder of water for a 6-minute session.
-
Record the entire session with a video camera.
-
After 6 minutes, remove the animal, dry it with a towel, and return it to its home cage.
Data Analysis: The duration of immobility (floating with only minimal movements to keep the head above water) is scored, typically during the last 4 minutes of the 6-minute test. An increase in immobility time is interpreted as an indicator of a depression-like state. Statistical analysis (e.g., t-test or ANOVA) is used to compare treatment groups.[7][8][9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The long-term effects of stress and kappa opioid receptor activation on conditioned place aversion in male and female California mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased agonists of the kappa opioid receptor suppress pain and itch without causing sedation or dysphoria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Disposal of 12-epi-Salvinorin A: A Guide to Safe Laboratory Practices
General Chemical Waste Disposal Protocol
The disposal of any chemical, including 12-epi-Salvinorin A, must prioritize safety and environmental protection. The following steps outline a standard procedure for managing laboratory chemical waste.[1][2][3][4]
Step 1: Hazard Identification and Classification Before beginning any disposal process, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS contains crucial information regarding the substance's hazards, including flammability, corrosivity, reactivity, and toxicity.[1] This information will determine the appropriate disposal route.
Step 2: Segregation of Waste Incompatible chemicals must be stored and disposed of separately to prevent dangerous reactions.[4] Establish a designated satellite accumulation area within the laboratory, typically inside a fume hood, for collecting hazardous waste.[3] Use separate, clearly labeled containers for different waste streams (e.g., solid vs. liquid, halogenated vs. non-halogenated solvents).
Step 3: Proper Waste Containerization
-
Use containers that are in good condition and compatible with the chemical waste being stored.[4]
-
Ensure containers are securely closed at all times, except when adding waste, to prevent spills and the release of vapors.[4]
-
Label all waste containers with the words "Hazardous Waste" and a detailed list of their contents, including the full chemical names and their approximate percentages.[2][3]
Step 4: Accumulation and Storage
-
Store waste containers in a designated and properly ventilated satellite accumulation area.[3]
-
Secondary containment, such as plastic tubs, should be used to capture any potential leaks.[3]
Step 5: Scheduling Waste Pickup Once a waste container is nearing its full capacity (typically around three-quarters full), arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[2][3] Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific tagging requirements.[2]
Important Considerations:
-
Never dispose of chemical waste down the sanitary sewer or in the regular trash.[4] This can violate environmental regulations and create hazards for personnel.[4]
-
For sharps contaminated with chemical waste, such as needles or blades, use a designated, puncture-resistant sharps container.[3][4]
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical waste.
Chemical and Physical Properties of the Related Compound: Salvinorin A
While a specific SDS for this compound was not found, the properties of the closely related compound, Salvinorin A, can provide some context. It is crucial to obtain the specific SDS for this compound for accurate hazard assessment.
| Property | Value |
| Chemical Formula | C₂₃H₂₈O₈ |
| Molar Mass | 432.47 g/mol |
| Melting Point | 238-240 °C |
| Solubility | Poorly soluble in water. Soluble in ethanol up to 10 mM. |
| Structure | A trans-neoclerodane diterpenoid; it is not an alkaloid as it lacks a nitrogen atom. |
| This data is for Salvinorin A and is intended for informational purposes only.[5][6][7] |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste.
This structured approach to chemical waste disposal is fundamental to maintaining a safe and compliant laboratory environment. By adhering to these general principles and, most importantly, the specific guidance found in the Safety Data Sheet for this compound and your institution's established protocols, you can ensure the responsible management of chemical waste.
References
- 1. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Salvinorin A: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans [transpopmed.org]
- 6. researchgate.net [researchgate.net]
- 7. Salvinorin A - Wikipedia [en.wikipedia.org]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for 12-epi-Salvinorin A
For immediate reference, researchers, scientists, and drug development professionals should adhere to the following safety protocols when handling 12-epi-Salvinorin A. Given the compound's structural similarity to the potent kappa opioid receptor agonist Salvinorin A, a cautious approach is paramount.
Occupational Exposure and Hazard Information
Given the high potency of Salvinorin A and its analogs, it is prudent to handle this compound in a designated potent compound handling area.[4] While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is recommended to operate under the assumption of a low OEL, similar to other potent compounds, which may be in the range of 1-10 μg/m³.[4] Salvinorin A is known to be harmful if swallowed.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Double gloving is recommended when working in a biological safety cabinet or fume hood.[5]
| Protection Level | Equipment | Specifications & Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/P100 Respirator | A PAPR is recommended for handling larger quantities or when there is a risk of aerosolization.[4] For smaller quantities in a well-ventilated area, a properly fitted N95 or P100 respirator should be used.[6] Surgical masks do not offer adequate protection.[7] |
| Hand Protection | Powder-free Nitrile Gloves (Double Gloved) | Gloves must be disposable and latex-free.[7] Double gloving provides an additional layer of protection.[5] Change gloves frequently, at least every 30-60 minutes, or immediately upon known or suspected contact.[5] |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be fully sealed to protect against splashes and airborne particles.[6] A face shield offers full facial protection from splashes.[5][7] |
| Body Protection | Disposable Gown or Coveralls | A long-sleeved, seamless gown is required to protect the body.[7] For extensive handling, disposable coveralls are recommended.[6] |
| Head and Foot Protection | Head/Hair Cover and Shoe Covers | These are used to prevent contamination of the work area and tracking of hazardous materials to other areas.[5][7] |
Operational Plan for Safe Handling
A systematic approach is essential to minimize exposure risk. The following workflow outlines the key steps for safely handling this compound.
Disposal Plan
All disposable PPE and contaminated materials must be treated as hazardous waste.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this material in standard laboratory trash or down the drain.
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with the potent compound this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. pppmag.com [pppmag.com]
- 6. sirchie.com [sirchie.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
